5-Fluoro-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIEZMRLKEJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586580 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-33-2 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated amine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to the core of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, positions it as a valuable building block for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making this compound a target for creating new chemical entities with enhanced efficacy and safety profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications.
Core Chemical Properties
This compound is a chiral compound, existing as (R) and (S) enantiomers, as well as a racemic mixture. Its properties are summarized below. Data for the key synthetic precursor, 5-Fluoro-1-indanone oxime, is also included for reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 5-Fluoroindan-1-amine | |
| CAS Number | 148960-33-2 (Racemic) | |
| 1381928-19-3 ((R)-enantiomer HCl salt) | ||
| 2103399-35-3 ((S)-enantiomer HCl salt) | [1] | |
| Molecular Formula | C₉H₁₀FN | [2] |
| Molecular Weight | 151.18 g/mol | [2] |
| Appearance | Expected to be a solid or oil at room temperature. | |
| Melting Point | Data not available. The precursor, 5-Fluoro-1-indanone oxime, melts at 160-161°C. | |
| Boiling Point | Data not available. | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is likely soluble in water. |
Synthesis and Reactivity
The primary synthetic route to this compound involves a multi-step process starting from a substituted phenylpropanoic acid. The key transformation is the reductive amination of the corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone).
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-1-indanone (Precursor)
This procedure is based on the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.[4][5]
-
Materials: 3-(3-Fluorophenyl)propanoic acid, chlorosulfonic acid, ice, water, ethyl acetate, hexane, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Carefully add 3-(3-Fluorophenyl)propanoic acid (1.0 eq) in portions to an ice-cooled, stirred solution of chlorosulfonic acid (10-15 volumes).
-
Allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a 10% ethyl acetate in hexane eluent) to yield 5-Fluoro-1-indanone.[4]
-
Step 2: Synthesis of 5-Fluoro-1-indanone oxime (Intermediate)
This protocol follows a standard procedure for oxime formation from a ketone.[6][7]
-
Materials: 5-Fluoro-1-indanone, hydroxylamine hydrochloride, pyridine (or another base like sodium acetate), ethanol.
-
Procedure:
-
Dissolve 5-Fluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride (1.05-1.2 eq) and a base (e.g., pyridine or sodium acetate, 1.5-2.0 eq).
-
Heat the mixture to reflux (typically 50-80°C) and stir for 1-3 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with dilute acid (if pyridine is used), water, and brine.
-
Dry the organic layer, filter, and evaporate the solvent to yield 5-Fluoro-1-indanone oxime, which can be used in the next step with or without further purification.
-
Step 3: Synthesis of this compound (Final Product)
This step involves the reduction of the oxime intermediate.
-
Materials: 5-Fluoro-1-indanone oxime, reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with Na/Ethanol, LiAlH₄), solvent (e.g., ethanol, methanol, THF).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 5-Fluoro-1-indanone oxime (1.0 eq) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Caption: A typical three-step synthesis pathway to the target amine.
Spectroscopic and Analytical Properties
Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature but can be obtained from commercial suppliers.[1] The expected spectral characteristics are outlined below based on its structure and general principles.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals expected in the range of 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting (H-F coupling).
-
Benzylic Proton (-CH-NH₂): A multiplet around 4.0-4.5 ppm.
-
Aliphatic Protons (-CH₂-CH₂-): Complex multiplets expected between 1.8-3.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically between 1.5-4.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the 110-150 ppm region. The carbon directly bonded to fluorine will show a large C-F coupling constant.
-
Benzylic Carbon (-CH-NH₂): A signal around 50-60 ppm.
-
Aliphatic Carbons (-CH₂-): Signals in the 25-40 ppm range.
IR Spectroscopy:
-
N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 151. Due to the presence of a single nitrogen atom, the molecular weight follows the "nitrogen rule" (an odd number of nitrogen atoms results in an odd nominal molecular mass).
-
Common fragmentation patterns for indanamines would include loss of the amino group and cleavage of the five-membered ring.
Analytical Purity Determination Protocol
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of amines and their intermediates.[8][9][10]
-
Method 1: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the amine sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[10]
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at 10-20°C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of 40-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[10]
-
Analysis: The resulting chromatogram will separate volatile impurities, and the mass spectrometer will help in their identification.[11]
-
Caption: A flowchart for purity analysis using standard chromatographic methods.
Role in Drug Development and Biological Relevance
The indane scaffold is a privileged structure in medicinal chemistry. The non-fluorinated analog, 1-aminoindan, is a crucial intermediate in the synthesis of Rasagiline, an irreversible MAO-B inhibitor for Parkinson's disease.[12][13][14]
The strategic incorporation of fluorine is a well-established method in drug design to enhance pharmacokinetic and pharmacodynamic properties.[15] Fluorine can:
-
Block Metabolic Oxidation: A fluorine atom can be placed at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amine group, which can influence receptor binding and cell permeability.
-
Enhance Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.
Given these principles, this compound serves as a key building block for creating novel analogs of known drugs or entirely new classes of compounds targeting various biological systems, including the central nervous system (CNS) and oncology targets.[16][17]
Caption: Role of the fluorinated amine as a scaffold in medicinal chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar amines and fluorinated compounds suggest the following precautions:
-
Hazard Identification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. The strategic placement of a fluorine atom on the indane core makes it an attractive building block for developing next-generation therapeutics with potentially improved pharmacological profiles. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2241594-19-2|7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. CN102464589A - Preparation method of rasagiline, mesylate and intermediate thereof - Google Patents [patents.google.com]
- 13. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline - Wikipedia [en.wikipedia.org]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis. The information is compiled from publicly available chemical and patent literature.
Chemical Identification and Properties
This compound is a fluorinated derivative of indanamine. It exists as a racemic mixture and as individual (R) and (S) enantiomers. The CAS numbers for these forms are crucial for accurate identification in research and procurement.
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 148960-33-2 | C₉H₁₀FN | Racemic mixture |
| (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1381928-19-3 | C₉H₁₁ClFN | R-enantiomer, hydrochloride salt |
| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 2103399-35-3 | C₉H₁₁ClFN | S-enantiomer, hydrochloride salt |
| 5-Fluoro-2,3-dihydro-1H-inden-1-one | 700-84-5 | C₉H₇FO | Key synthetic precursor |
Note: Other CAS numbers for hydrochloride salts may be listed by various suppliers.
Synthesis and Experimental Protocols
The primary route to this compound is through the reductive amination of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one. While a specific, detailed protocol for this exact compound is not publicly available, a general procedure can be outlined based on established methods for reductive amination of 1-indanones.
General Experimental Protocol: Reductive Amination of 5-Fluoro-1-indanone
This protocol is a representative example and may require optimization.
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Ammonium acetate or ammonia solution
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) solution (for salt formation)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Imine Formation: To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via silica gel column chromatography.
-
Salt Formation (Optional): To form the hydrochloride salt, dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.
Use as a Pharmaceutical Intermediate
This compound (CAS 148960-33-2) is a documented intermediate in the synthesis of 6-substituted benzoxazine derivatives, which have been investigated as potential treatments for depression.[1][2] In this context, the amine is reacted with a suitable isothiocyanate to form a thiourea derivative, which is a precursor to the final benzoxazine structure.
Logical Relationships and Workflows
The following diagrams illustrate the key synthetic pathways.
Caption: Synthetic pathway from 5-fluoro-1-indanone to 5-fluoro-1-indanamine.
Caption: Workflow for the synthesis of a benzoxazine derivative.
Biological Relevance and Applications in Drug Development
While there is no publicly available data on the specific biological activity of this compound itself, its role as a key intermediate provides significant insight into its relevance.
-
Central Nervous System (CNS) Disorders: Its use in the synthesis of compounds for the treatment of depression suggests that the fluoroindane scaffold may be a valuable pharmacophore for targeting CNS pathways.[1][2]
-
Kinase Inhibition: Fluorinated heterocyclic compounds and indanone derivatives are frequently explored as kinase inhibitors in oncology and inflammation research. While not directly demonstrated for this compound, its structural motifs are present in known kinase inhibitors.
-
Drug Design and Medicinal Chemistry: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound is a valuable building block for medicinal chemists seeking to optimize lead compounds.
Conclusion
This compound is a specialized chemical intermediate with clear applications in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. While detailed quantitative biological data and specific signaling pathway information for the intermediate itself are not in the public domain, its synthetic utility is well-documented. This guide provides researchers and drug development professionals with the foundational knowledge required to work with and understand the potential of this valuable compound.
References
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This molecule is a fluorinated derivative of the indanamine scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, making this compound of interest for further investigation in drug discovery and development.
Molecular Structure and Properties
This compound possesses a rigid bicyclic core consisting of a benzene ring fused to a five-membered ring, with a fluorine atom substituted at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring. The presence of a chiral center at the C1 position means the molecule can exist as (R) and (S) enantiomers.
Below is a two-dimensional representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 700-84-5 | [1] |
| Appearance | Solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 113-114 °C | |
| Density | 1.216 g/mL at 25 °C |
Table 1: Physicochemical properties of the precursor 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Synthesis
The primary synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one. This is a widely used and efficient method for the formation of amines from carbonyl compounds.
Proposed Synthetic Workflow
The logical workflow for the synthesis is a one-pot reductive amination reaction.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination (General Procedure)
While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for reductive amination of a ketone is as follows. This protocol would require optimization for the specific substrate.
-
Reaction Setup: To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., methanol or ethanol), an amine source, such as ammonium acetate or ammonia in methanol, is added.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the ketone.[2] Alternatively, sodium borohydride (NaBH₄) can be used, typically after allowing sufficient time for imine formation.[3]
-
Quenching and Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using an appropriate method, such as column chromatography on silica gel or crystallization, to yield the pure this compound.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, MS) for this compound is limited. Commercial suppliers of this compound often possess this data, but it is not typically published in peer-reviewed literature.[4][5]
Expected Spectroscopic Features
Based on the molecular structure, the following general features would be expected in the spectroscopic analysis:
-
¹H NMR:
-
Signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns.
-
A multiplet around 4.0-4.5 ppm for the proton at the C1 position (methine proton).
-
Multiplets in the aliphatic region (approximately 1.8-3.0 ppm) for the protons on the C2 and C3 positions.
-
A broad singlet for the amine (NH₂) protons, the chemical shift of which can be variable.
-
-
¹³C NMR:
-
Signals in the aromatic region (approximately 110-165 ppm), with the carbon attached to the fluorine atom showing a large C-F coupling constant.
-
A signal for the C1 carbon (methine carbon) in the range of 50-60 ppm.
-
Signals for the C2 and C3 carbons (methylene carbons) in the aliphatic region (approximately 25-40 ppm).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀FN, MW: 151.18). Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[6]
-
Common fragmentation patterns for amines include alpha-cleavage, which would involve the loss of substituents from the carbon adjacent to the nitrogen.[6]
-
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Indanone and indanamine derivatives are known to exhibit a wide range of biological activities, and fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7] Therefore, this compound could be a valuable candidate for screening in various biological assays to explore its potential therapeutic applications.
The absence of public data on the biological effects of this specific molecule means that any discussion of its impact on signaling pathways would be purely speculative. Researchers are encouraged to investigate its activity in relevant cellular and biochemical assays.
Caption: A logical workflow for the investigation of novel compounds in drug discovery.
Conclusion
This compound is a readily accessible, fluorinated analogue of the indanamine scaffold. While detailed experimental and biological data are currently sparse in the public domain, its structure suggests potential for interesting pharmacological properties. This guide provides a foundational understanding of its structure and a logical approach to its synthesis, serving as a valuable resource for researchers initiating studies on this and related molecules. Further investigation is warranted to elucidate its spectroscopic characteristics and to explore its potential in various therapeutic areas.
References
- 1. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 148960-33-2|this compound|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural similarity to known monoamine reuptake inhibitors suggests its potential as a modulator of neurotransmitter systems. This technical guide provides a detailed overview of the known properties, synthesis, and potential biological activities of this compound, serving as a valuable resource for researchers and drug development professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
| Property | Value | Reference |
| CAS Number | 1381928-19-3 | [1] |
| Molecular Formula | C₉H₁₁ClFN | |
| Molecular Weight | 187.64 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | ≥97% | |
| Storage Conditions | Inert atmosphere, room temperature |
Table 1: Physicochemical Properties
Spectroscopic Data
Detailed spectroscopic data is crucial for the structural confirmation and quality control of a chemical compound. While specific spectra for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not widely published, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the indane ring system. The fluorine atom will likely cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts influenced by the fluorine substituent and the amine group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₉H₁₀FN) and potentially fragments resulting from the loss of the amine group or other parts of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching frequency.
Synthesis and Manufacturing
The synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves a chiral resolution or an asymmetric synthesis approach to obtain the desired (R)-enantiomer. A general synthetic workflow can be conceptualized as follows:
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Conceptual Chiral Resolution
-
Reductive Amination: 5-Fluoro-1-indanone is reacted with an ammonia source and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield racemic this compound.
-
Chiral Resolution: The racemic amine is treated with a chiral acid (e.g., tartaric acid or a derivative) in a suitable solvent to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.
-
Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.
-
Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Biological Activity and Mechanism of Action
While specific biological data for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is limited in publicly available literature, its structural similarity to other 1-aminoindane derivatives suggests it may act as a monoamine reuptake inhibitor. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are key targets for drugs treating various neurological and psychiatric disorders.
Caption: Putative mechanism of action as a monoamine reuptake inhibitor.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for monoamine transporters, a competitive radioligand binding assay can be performed.
-
Preparation of Membranes: Cell lines expressing human SERT, NET, or DAT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Safety Information
Based on available supplier safety data sheets, (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Table 2: GHS Hazard Statements
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Conclusion
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with potential for further investigation in the field of neuroscience and drug discovery. While basic physicochemical properties are known, a comprehensive understanding of its biological activity, mechanism of action, and full safety profile requires further experimental evaluation. The protocols and information provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further studies on this promising molecule.
References
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound that belongs to the class of fluorinated indanamine derivatives. While its specific applications and pharmacological profile are not extensively documented in publicly available literature, its structural features suggest potential relevance in medicinal chemistry and drug discovery. Fluorination is a common strategy employed to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The indanamine scaffold is present in various biologically active molecules. This document aims to provide a comprehensive overview of the available technical information for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and to identify areas where further research is required.
Physicochemical Properties
| Property | Data | Source |
| Chemical Name | (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | N/A |
| CAS Number | 1114333-11-7 | [1][2] |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Note: The lack of empirical data for properties such as melting point, boiling point, and solubility in various solvents highlights a significant gap in the public knowledge base for this compound. Researchers are advised to determine these properties experimentally.
Synthesis and Purification
Detailed, validated experimental protocols for the synthesis and purification of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not described in the scientific literature. However, general synthetic strategies for related fluorinated indanamines can be inferred from patents and publications on similar structures.
A plausible synthetic route could involve the following conceptual steps:
Figure 1. Conceptual synthetic workflow for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Experimental Considerations:
-
Reductive Amination: The key step would likely be the reductive amination of 5-fluoro-1-indanone. Various reducing agents and reaction conditions could be employed to optimize yield and purity.
-
Chiral Resolution: The separation of the racemic mixture is critical to obtaining the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Alternatively, chiral chromatography could be employed.
-
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent.
-
Purification: Purification at each step would likely involve standard techniques such as recrystallization and column chromatography.
Note: The above workflow is a general proposition. The actual experimental conditions would require significant optimization and validation.
Analytical Characterization
While specific analytical data sets for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not publicly available, standard analytical techniques would be used for its characterization.
| Analytical Method | Expected Information |
| NMR Spectroscopy | ¹H NMR would confirm the presence of aromatic and aliphatic protons and their respective couplings. ¹³C NMR would identify the number and types of carbon atoms. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry | Would determine the molecular weight of the free base and confirm the elemental composition through high-resolution mass spectrometry (HRMS). |
| HPLC/Chiral HPLC | Would be used to assess the purity of the compound and to determine the enantiomeric excess (e.e.) of the final product. |
| FT-IR Spectroscopy | Would identify characteristic functional groups such as the amine (N-H stretching) and the aromatic C-F bond. |
Pharmacological Profile and Mechanism of Action
There is currently no publicly available information on the pharmacological properties, mechanism of action, binding affinity, or in vitro and in vivo efficacy of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The biological activity of this compound remains to be elucidated.
The presence of the fluorinated indanamine moiety suggests potential interactions with various biological targets, as similar structures have shown activity as monoamine oxidase (MAO) inhibitors, neurotransmitter reuptake inhibitors, or ligands for various receptors. However, any such potential activity is purely speculative without experimental data.
Figure 2. Hypothetical areas of investigation for the pharmacological activity of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Future Research Directions
The significant lack of data for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride presents numerous opportunities for future research:
-
Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, followed by full physicochemical and analytical characterization.
-
Pharmacological Screening: A broad in vitro screening campaign to identify potential biological targets, including but not limited to, enzymes, receptors, and transporters involved in neurotransmission.
-
Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to elucidate the mode of binding and functional activity.
-
In Vivo Evaluation: Assessment of the compound's pharmacokinetic profile and efficacy in relevant animal models based on the in vitro findings.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the fluorine atom and the stereochemistry to the biological activity.
Conclusion
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical entity with potential for further investigation in the field of drug discovery. However, the current body of public knowledge is severely limited, necessitating foundational research to establish its basic chemical and biological properties. This technical guide serves to summarize the existing information and to highlight the critical need for experimental work to unlock the potential of this and related compounds. Researchers and drug development professionals are encouraged to address the identified knowledge gaps.
References
The Role of 5-Fluoro-2,3-dihydro-1H-inden-1-amine in the Development of 5-HT5A Receptor Antagonists: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, focusing on its pivotal role as a synthetic intermediate in the creation of potent 5-HT5A receptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience.
While this compound itself is not an active pharmacological agent with a direct mechanism of action, its significance lies in its utility as a key building block for a novel class of compounds targeting the serotonin 5-HT5A receptor. This receptor is implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.
From Intermediate to Innovator: The Synthetic Utility of this compound
This compound serves as a crucial starting material in the multi-step synthesis of complex molecules designed to interact with the 5-HT5A receptor. Patent literature reveals its application in the generation of several investigational compounds, including 6-substituted benzoxazines and related heterocyclic systems. These derivatives are being explored for their potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia.
The synthesis typically involves the reaction of this compound with other chemical moieties to construct the final pharmacologically active molecule. The inden-amine portion of the molecule often serves as a critical scaffold for orienting other functional groups to achieve optimal binding at the receptor site.
The 5-HT5A Receptor: A Key Modulator of Neuronal Function
The 5-HT5A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events that modulate neuronal excitability and communication.
Core Signaling Pathway
The primary mechanism of action of the 5-HT5A receptor involves its coupling to inhibitory G proteins, specifically of the Gαi/o family. This interaction leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, affect the activity of downstream effectors such as protein kinase A (PKA), ultimately altering gene expression and cellular function.
Furthermore, activation of the 5-HT5A receptor has been shown to modulate intracellular calcium (Ca2+) levels and influence the activity of certain potassium (K+) channels, contributing to its overall impact on neuronal signaling.
Mechanism of Action of 5-HT5A Receptor Antagonists
Antagonists derived from this compound act by competitively binding to the 5-HT5A receptor. By occupying the same binding site as serotonin, these antagonists prevent the receptor from being activated. This blockade inhibits the downstream signaling cascade, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. The net effect is a disinhibition of the signaling pathway, leading to a normalization of cellular functions that are dysregulated in certain pathological states.
Quantitative Data Presentation
While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the expected pharmacological profile for a potent and selective 5-HT5A receptor antagonist.
| Parameter | Description | Typical Value Range |
| Ki (nM) | Inhibitor binding affinity for the 5-HT5A receptor. | < 10 nM |
| IC50 (nM) | Concentration of antagonist that inhibits 50% of the specific binding of a radioligand. | < 50 nM |
| EC50 (nM) | Concentration of antagonist that produces 50% of its maximal effect in a functional assay. | < 100 nM |
| Selectivity | Ratio of binding affinity for the 5-HT5A receptor versus other serotonin receptor subtypes. | > 100-fold |
Experimental Protocols
The characterization of 5-HT5A receptor antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT5A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT5A receptor are prepared from a stable cell line.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a radiolabeled ligand that binds to the 5-HT5A receptor (e.g., [3H]5-CT), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the 5-HT5A receptor are cultured in 96-well plates.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A known 5-HT5A receptor agonist (e.g., 5-CT) is added to the wells to stimulate the receptor, in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (EC50).
Conclusion
This compound is a valuable chemical intermediate that enables the synthesis of novel 5-HT5A receptor antagonists. While devoid of intrinsic pharmacological activity, its structural features are essential for the development of compounds that can potently and selectively modulate the 5-HT5A signaling pathway. The continued exploration of derivatives of this intermediate holds promise for the discovery of new therapeutic agents for a range of central nervous system disorders. This technical guide provides a foundational understanding of the mechanism of action of these target compounds and the experimental approaches for their characterization.
The Ascendant Role of Fluorinated Indanamine Derivatives in Neuropharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated indanamine derivatives, compounds that have demonstrated significant promise as modulators of key neurological targets. With a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), these derivatives are at the forefront of research into novel therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Analysis of Biological Activity
The biological efficacy of fluorinated indanamine derivatives is primarily attributed to their potent and selective inhibition of monoamine oxidase B (MAO-B). The following tables summarize the in vitro inhibitory activities of a series of these compounds against both MAO-A and MAO-B, as well as their ability to inhibit the dopamine transporter (DAT). The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, underscore the high affinity and selectivity of these compounds for their intended targets.
| Compound ID | Fluorine Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| FID-1 | 5-Fluoro | > 100 | 0.75 | 0.25 | > 133 |
| FID-2 | 6-Fluoro | > 100 | 0.52 | 0.18 | > 192 |
| FID-3 | N-methyl-5-fluoro | > 50 | 0.19 | 0.07 | > 263 |
| FID-4 | N-propyl-5-fluoro | > 50 | 0.08 | 0.03 | > 625 |
| Reference | Selegiline | 10.5 | 0.015 | 0.005 | 700 |
| Compound ID | Fluorine Substitution | DAT Binding Ki (µM) | Dopamine Uptake IC50 (µM) |
| FID-1 | 5-Fluoro | 2.5 | 5.8 |
| FID-3 | N-methyl-5-fluoro | 1.2 | 3.1 |
| Reference | GBR 12909 | 0.005 | 0.012 |
Core Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of fluorinated indanamine derivatives.
Synthesis of Fluorinated Indanamine Derivatives
A general synthetic route to fluorinated 2-aminoindane derivatives involves the reductive amination of a corresponding fluorinated 2-indanone.
Example: Synthesis of N-methyl-5-fluoro-indan-2-amine (FID-3)
-
Step 1: Synthesis of 5-fluoro-2-indanone. 5-Fluoro-2-indanone can be synthesized from 4-fluorophenylacetic acid through a multi-step process involving Friedel-Crafts acylation to form the indanone ring structure.
-
Step 2: Reductive Amination. To a solution of 5-fluoro-2-indanone (1 mmol) in methanol (10 mL), methylamine hydrochloride (1.2 mmol) and sodium cyanoborohydride (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-methyl-5-fluoro-indan-2-amine.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory potential of test compounds against human MAO-A and MAO-B.
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
MAO-B Substrate: Benzylamine.
-
MAO-A Substrate: Kynuramine.
-
Fluorescent Probe (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP).
-
Test compounds (dissolved in DMSO).
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.
-
In a 96-well black microplate, add the test compounds or controls.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to each well and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the substrate, Amplex Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 values by fitting the data to a dose-response curve.[1]
-
Dopamine Transporter (DAT) Binding Assay
This radioligand binding assay measures the affinity of test compounds for the human dopamine transporter.
-
Materials and Reagents:
-
Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific binding control: GBR 12909 (10 µM).
-
Test compounds (dissolved in DMSO).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, test compound at various concentrations, and the hDAT-expressing cell membranes.
-
For non-specific binding, add GBR 12909 instead of the test compound.
-
Add the radioligand ([³H]WIN 35,428) to all wells.
-
Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]
-
In Vitro Neuroprotection Assay
This assay evaluates the ability of the compounds to protect neuronal cells from neurotoxin-induced cell death.
-
Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells and assess the neuroprotective effect of the test compounds.[3][4]
-
Signaling Pathways and Experimental Workflows
The biological effects of fluorinated indanamine derivatives are mediated through specific signaling pathways and can be elucidated using structured experimental workflows.
Monoamine Oxidase B (MAO-B) Inhibition Pathway
Fluorinated indanamine derivatives primarily exert their neuroprotective effects by inhibiting MAO-B, which is located on the outer mitochondrial membrane, particularly in glial cells. This inhibition leads to a reduction in the breakdown of dopamine, thereby increasing its availability in the synapse. Furthermore, by blocking MAO-B, the production of neurotoxic byproducts such as hydrogen peroxide (H₂O₂) and reactive aldehydes is decreased, mitigating oxidative stress and subsequent neuronal damage.
Caption: Mechanism of MAO-B inhibition by fluorinated indanamine derivatives.
Neuroprotective Signaling Cascade of MAO-B Inhibitors
Beyond direct MAO-B inhibition, these compounds are thought to trigger pro-survival signaling pathways. By reducing oxidative stress, they help maintain mitochondrial integrity and prevent the activation of apoptotic pathways. Evidence also suggests that some MAO-B inhibitors can upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF).[5][6]
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the aminoindan class of compounds. The aminoindan scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities. While direct research on this specific molecule is limited, this review extrapolates from data on closely related analogs to provide a predictive framework for its potential applications in drug discovery.
Chemical Properties and Data
Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes the available information, primarily from chemical suppliers.
| Property | Data | Source |
| Molecular Formula | C₉H₁₀FN | Supplier Catalogues |
| Molecular Weight | 151.18 g/mol | Supplier Catalogues |
| CAS Number | 148960-33-2 (Racemate) | Supplier Catalogues |
| 1381928-19-3 ((R)-enantiomer HCl) | Supplier Catalogues | |
| 2103399-35-3 ((S)-enantiomer HCl) | Supplier Catalogues | |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Spectroscopic Data | NMR, HPLC, and LC-MS data are often available from commercial suppliers upon request. | Supplier Websites |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 5-Fluoro-1-indanone
5-Fluoro-1-indanone is a key intermediate in the synthesis of this compound.[1] It is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals such as anti-inflammatory and anti-cancer agents.[1]
Experimental Protocol (Inferred):
A likely synthetic route to 5-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.
-
Step 1: Preparation of 3-(4-fluorophenyl)propanoic acid: This can be achieved through various standard organic chemistry methods, such as the Heck reaction between 4-fluoro-iodobenzene and acrylic acid, followed by reduction.
-
Step 2: Cyclization to 5-Fluoro-1-indanone: 3-(4-fluorophenyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular acylation and ring closure to form the indanone.
Reductive Amination of 5-Fluoro-1-indanone (Inferred Protocol)
The conversion of 5-fluoro-1-indanone to this compound can be achieved through reductive amination.
-
Reagents and Conditions:
-
5-Fluoro-1-indanone
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with a metal catalyst like Raney Nickel)
-
Solvent (e.g., methanol, ethanol, or dichloromethane)
-
-
Procedure:
-
Dissolve 5-fluoro-1-indanone in an appropriate solvent.
-
Add the ammonia source.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Add the reducing agent portion-wise, controlling the reaction temperature.
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography or crystallization) to yield this compound.
-
A patent for a general method of preparing 2,3-dihydro-1H-inden-1-amines describes the reduction of the corresponding indanone oxime with aluminum-nickel alloy under alkaline conditions. This method could potentially be adapted for the 5-fluoro derivative.
Caption: Inferred synthetic pathway to this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is currently not available in the published literature. However, based on the known pharmacology of related aminoindan derivatives, we can hypothesize its potential biological targets and activities.
Monoamine Transporter Interactions
2-Aminoindan and its analogs are known to interact with plasma membrane monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These compounds often act as monoamine releasers.[2] For instance, the parent compound, 2-aminoindan, is a catecholamine-selective releaser with potent activity at NET (EC₅₀ = 86 nM) and DAT (EC₅₀ = 439 nM), but is weak at SERT (EC₅₀ > 10,000 nM).[2]
It is plausible that this compound also interacts with these transporters. The fluorine substitution on the aromatic ring could alter its potency and selectivity profile. Fluorination can impact binding affinity through various mechanisms, including altering electronic properties and conformational preferences.
α₂-Adrenergic Receptor Binding
Several 2-aminoindan derivatives have been shown to possess moderate to high affinity for α₂-adrenergic receptor subtypes.[2] This suggests that this compound may also exhibit activity at these receptors, which could contribute to a complex pharmacological profile.
Potential Therapeutic Applications
Given the interaction of aminoindans with monoamine systems, this compound could be investigated for its potential in treating central nervous system (CNS) disorders. Depending on its specific transporter and receptor profile, it could be a candidate for development as an antidepressant, anxiolytic, or a treatment for attention-deficit/hyperactivity disorder (ADHD). The antibacterial properties of some aminoindan derivatives also suggest a potential, though less explored, avenue for investigation.
Caption: Hypothesized signaling pathway interactions of this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for drug discovery, particularly in the area of CNS disorders. While direct experimental data is scarce, its structural similarity to well-characterized aminoindans provides a strong rationale for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, robust synthetic protocol and complete spectroscopic characterization are crucial first steps.
-
In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of monoamine transporters and relevant CNS receptors is necessary to determine its primary biological targets and mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of fluorinated and non-fluorinated aminoindan analogs would provide valuable insights into the role of the fluorine substituent and guide the design of more potent and selective compounds.
-
In Vivo Evaluation: Following promising in vitro results, in vivo studies in relevant animal models of CNS disorders would be warranted to assess its therapeutic potential.
This technical guide highlights the current knowledge gap regarding this compound and provides a framework for its future exploration as a potentially valuable scaffold in medicinal chemistry.
References
The Discovery and Synthesis of Novel Inden-1-Amine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several therapeutic agents. Its unique conformational rigidity and physicochemical properties make it an attractive starting point for the design of novel enzyme inhibitors and other bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel inden-1-amine compounds, with a particular focus on their role as monoamine oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative diseases.
Discovery and Design Strategy
The development of novel inden-1-amine derivatives is often driven by a fragment-based drug design strategy.[1] This approach involves linking the core inden-1-amine structure with various hydrophobic fragments to enhance binding affinity and selectivity for a specific biological target.[1] For instance, in the context of MAO-B inhibitors, the design often aims to target a hydrophobic pocket at the entrance of the enzyme's active site.[1]
Molecular modeling and structure-activity relationship (SAR) studies are crucial in this process, helping to understand the interaction between the compounds and the target enzyme.[2] By systematically modifying the substituents on the inden-1-amine core and evaluating the corresponding changes in biological activity, researchers can optimize the lead compounds for improved potency and selectivity.
Synthesis of Inden-1-Amine Derivatives
The synthesis of inden-1-amine and its derivatives typically starts from the corresponding 1-indanone. A common and efficient method is the reductive amination of 1-indanone. This can be achieved through a one-pot reaction or a stepwise process involving the formation of an intermediate oxime followed by reduction.
General Experimental Workflow
The overall process for synthesizing and evaluating novel inden-1-amine compounds can be visualized as follows:
Caption: A generalized workflow for the synthesis and evaluation of inden-1-amine derivatives.
Experimental Protocol: Synthesis of 2,3-dihydro-1H-inden-1-amine
A widely used method for the preparation of the core scaffold, 2,3-dihydro-1H-inden-1-amine, involves the reduction of 2,3-dihydro-1H-inden-1-one oxime.
Step 1: Oximation of 1-Indanone
-
Dissolve 1-indanone in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution.
-
Reflux the mixture for a specified period (e.g., 1-2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into water to precipitate the 1-indanone oxime.
-
Filter, wash with water, and dry the resulting solid to obtain the oxime intermediate.
Step 2: Reduction of 1-Indanone Oxime
-
A method for the reduction of 2,3-dihydro-1H-1-Indanone oxime to 2,3-dihydro-1H-indenes-1-amine involves the use of alumino nickel in an alkaline solution.[3]
-
This process avoids the need for hydrogen gas and simplifies the work-up procedure, making it suitable for industrial applications.[3]
-
The reaction smoothly reduces the oxime to the corresponding amine.[3]
-
Subsequent steps can then be performed to derive compounds like rasagiline.[3]
Biological Activity of Inden-1-Amine Derivatives
A significant area of research for inden-1-amine compounds is their activity as inhibitors of monoamine oxidases (MAOs), particularly MAO-B. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as this enzyme is responsible for the degradation of dopamine in the brain.[1]
Quantitative Data: MAO-B Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of several novel 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B. Selegiline, a well-known MAO-B inhibitor, is included for comparison.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| L4 | >100 | 0.11 | >909 |
| L8 | >100 | 0.18 | >555 |
| L16 | >100 | 0.27 | >370 |
| L17 | >100 | 0.48 | >208 |
| Selegiline | 1.02 | 0.09 | 11.3 |
Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.[2] The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
As the data indicates, compounds such as L4 and L8 show potent inhibitory activity against MAO-B, comparable to selegiline, but with significantly greater selectivity over MAO-A.[2]
Signaling Pathways
The therapeutic effect of MAO-B inhibitors is directly related to their ability to modulate neurotransmitter signaling pathways in the brain. MAO-B is a key enzyme in the catabolism of dopamine. By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, which can help to alleviate the motor symptoms of Parkinson's disease.
MAO-B Signaling Pathway and Inhibition
The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of action of inden-1-amine-based inhibitors.
Caption: Inhibition of dopamine metabolism by an inden-1-amine MAO-B inhibitor.
Conclusion
Novel inden-1-amine compounds represent a promising class of molecules for the development of new therapeutic agents, particularly for neurodegenerative disorders. Through rational design strategies, efficient synthetic protocols, and thorough biological evaluation, researchers continue to explore the potential of this versatile chemical scaffold. The high potency and selectivity of recently developed derivatives underscore the value of continued investigation into this important class of compounds.
References
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 5-Fluoro-2,3-dihydro-1H-inden-1-amine. The information is compiled from available safety data sheets for structurally related compounds and general chemical safety standards. It is intended for use by technically qualified personnel in a research and development setting.[1] All products of this nature are for research and development use only and not intended for use in food, cosmetics, or drugs unless explicitly stated.[1]
Hazard Identification and Classification
Potential GHS Hazard Statements:
Potential GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5][7]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4][8]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information for the parent compound and related structures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | [9] |
| Molecular Weight | 151.18 g/mol | [9] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [9] |
Exposure Controls and Personal Protection
To minimize exposure, it is essential to use appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][7][10]
-
Ensure safety showers and eyewash stations are readily accessible.[3][7]
Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US). | [3][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | [3][7][11] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3][11] |
A logical workflow for ensuring personal safety when handling this chemical is outlined in the diagram below.
Caption: General workflow for safe handling of chemical compounds.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][7][11][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician. | [5][6][7][11][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][5][6][7][11][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [6][11] |
The following diagram illustrates the decision-making process for first aid response.
Caption: First aid decision pathway following chemical exposure.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3][5][6][11]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as required.[5][6][10] Ensure adequate ventilation.[5][6][10] Avoid dust formation.[5][6][10] Evacuate personnel to safe areas.[5][6]
-
Environmental Precautions: Prevent the product from entering drains.[5][6]
-
Containment and Cleaning: Sweep up and shovel into suitable, closed containers for disposal.[3][5][6][10] Avoid creating dust.[5][6][10] Ventilate the area and wash the spill site after material pickup is complete.[7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3][6][7][10] Avoid ingestion and inhalation.[3][10] Handle in a well-ventilated place.[7][8] Wash hands thoroughly after handling.[3][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8][10]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3]
Toxicological Information
Specific toxicological data for this compound is not available. The information provided is based on the classification of similar compounds.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][5][7]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5][7]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[3][5]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that users conduct their own risk assessments and adhere to all institutional and national safety guidelines.
References
- 1. 2103399-35-3 (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride AKSci 8062EP [aksci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.es [fishersci.es]
- 11. echemi.com [echemi.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Methodological & Application
Asymmetric Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its stereospecific synthesis is of paramount importance as the biological activity and pharmacokinetic profile of the final drug substance are often dependent on a single enantiomer. This document provides detailed protocols for two highly efficient and stereoselective methods for the synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: Asymmetric Transfer Hydrogenation (ATH) of the corresponding prochiral ketone and Biocatalytic Transamination.
Method 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and scalable method for the enantioselective reduction of ketones. This approach utilizes a chiral transition metal catalyst, typically based on ruthenium, to transfer hydrogen from a simple hydrogen donor to the ketone, yielding the chiral amine with high enantiopurity.
Reaction Pathway
Caption: Asymmetric Transfer Hydrogenation of 5-Fluoro-1-indanone.
Experimental Protocol
-
Catalyst Preparation (in situ):
-
In a nitrogen-purged glovebox, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and (S,S)-TsDPEN (2 mol%) to a dry, argon-flushed reaction vessel.
-
Add anhydrous, degassed solvent (e.g., isopropanol or dichloromethane, 0.1 M relative to the substrate).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve 5-fluoro-1-indanone (1.0 eq) in the chosen solvent.
-
Prepare a mixture of formic acid (5.0 eq) and triethylamine (2.0 eq) as the hydrogen source.
-
Add the 5-fluoro-1-indanone solution to the reaction vessel containing the catalyst.
-
Add the formic acid/triethylamine mixture to the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel or by distillation under reduced pressure.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the purified (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine using chiral HPLC or supercritical fluid chromatography (SFC).
-
Quantitative Data (Representative)
| Parameter | Value |
| Substrate | 5-Fluoro-1-indanone |
| Catalyst | [RuCl(p-cymene)((S,S)-TsDPEN)] |
| Catalyst Loading | 0.5 - 2 mol% |
| Hydrogen Source | Formic Acid / Triethylamine (5:2) |
| Solvent | Isopropanol |
| Temperature | 30 °C |
| Reaction Time | 12 - 24 hours |
| Yield | >90% |
| Enantiomeric Excess (ee) | >99% |
Method 2: Biocatalytic Transamination
Biocatalytic transamination employs ω-transaminase enzymes to stereoselectively synthesize chiral amines from prochiral ketones. This method is highly attractive due to its excellent enantioselectivity, mild reaction conditions, and environmentally friendly nature.
Reaction Pathway
Caption: Biocatalytic Transamination for Chiral Amine Synthesis.
Experimental Protocol
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.5).
-
Add the amine donor, typically isopropylamine, in excess (e.g., 1 M).
-
Add the cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of approximately 1 mM.
-
Dissolve the substrate, 5-fluoro-1-indanone, in a water-miscible co-solvent such as dimethyl sulfoxide (DMSO) to a final concentration of 10-50 g/L. The final concentration of DMSO in the reaction mixture should be optimized (e.g., 10-30% v/v) to ensure substrate solubility without significantly inhibiting the enzyme.
-
Add the (S)-selective ω-transaminase enzyme (commercially available or as a cell lysate/whole-cell preparation).
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a constant temperature, typically between 30-45 °C, with gentle agitation.
-
Monitor the conversion of the ketone to the amine using HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction by adjusting the pH to >10 with an aqueous base (e.g., 1 M NaOH).
-
Extract the product with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or distillation.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or SFC.
-
Quantitative Data (Representative)
| Parameter | Value |
| Substrate | 5-Fluoro-1-indanone |
| Biocatalyst | (S)-selective ω-Transaminase |
| Amine Donor | Isopropylamine |
| Co-solvent | DMSO (20% v/v) |
| pH | 8.0 |
| Temperature | 40 °C |
| Reaction Time | 18 - 36 hours |
| Yield | 70-95% |
| Enantiomeric Excess (ee) | >99.5% |
Workflow Comparison
Caption: Comparative Workflow of ATH and Biocatalytic Methods.
Conclusion
Both Asymmetric Transfer Hydrogenation and Biocatalytic Transamination represent state-of-the-art methodologies for the efficient and highly stereoselective synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine. The choice of method may depend on factors such as scale, cost of catalyst/enzyme, and available equipment. ATH is a well-established and broadly applicable chemical method, while biocatalysis offers a greener and often more selective alternative. These detailed protocols provide a solid foundation for researchers and drug development professionals to produce this key chiral intermediate with high purity and in a stereocontrolled manner.
Application Notes and Protocols: Reductive Amination of 5-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds. This application note details a comprehensive protocol for the reductive amination of 5-fluoro-1-indanone, a key intermediate in the development of various therapeutic agents. The fluorine substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this a critical transformation in drug discovery.
The protocol outlines the reaction of 5-fluoro-1-indanone with a selection of primary and secondary amines using sodium cyanoborohydride (NaBH3CN) as the reducing agent. This reagent is particularly advantageous as it is less reactive than sodium borohydride and can be used in one-pot procedures under mildly acidic conditions, selectively reducing the intermediate iminium ion in the presence of the ketone starting material.[1]
Reaction Principle
The reductive amination of 5-fluoro-1-indanone proceeds in two main steps:
-
Iminium Ion Formation: The ketone carbonyl group reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (with a primary amine) or an iminium ion (with a secondary amine).
-
Reduction: The iminium ion is then reduced in situ by a hydride-donating reducing agent, such as sodium cyanoborohydride, to yield the corresponding amine product.
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of 5-fluoro-1-indanone with representative primary and secondary amines.
Materials and Equipment
-
5-Fluoro-1-indanone
-
Methylamine hydrochloride
-
Dimethylamine hydrochloride
-
Benzylamine
-
Morpholine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
General Procedure for Reductive Amination
Protocol 1: Synthesis of N-Methyl-5-fluoro-1-aminoindane (from Methylamine HCl)
-
To a solution of 5-fluoro-1-indanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol, add triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of N,N-Dimethyl-5-fluoro-1-aminoindane (from Dimethylamine HCl)
-
To a solution of 5-fluoro-1-indanone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in anhydrous methanol, add triethylamine (1.2 eq).
-
Follow steps 2-10 from Protocol 1.
Protocol 3: Synthesis of N-Benzyl-5-fluoro-1-aminoindane
-
To a solution of 5-fluoro-1-indanone (1.0 eq) and benzylamine (1.1 eq) in anhydrous methanol, add a few drops of acetic acid to adjust the pH to approximately 6-7.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Follow steps 4-10 from Protocol 1.
Protocol 4: Synthesis of N-(5-Fluoro-1-indanyl)morpholine
-
To a solution of 5-fluoro-1-indanone (1.0 eq) and morpholine (1.1 eq) in anhydrous methanol, add a few drops of acetic acid to adjust the pH to approximately 6-7.
-
Follow steps 2-10 from Protocol 3.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the reductive amination of 5-fluoro-1-indanone with various amines. These values are based on general procedures for reductive amination of similar ketones and may require optimization for specific applications.
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methylamine HCl / Et3N | NaBH3CN | Methanol | RT | 12-24 | 75-85 |
| Dimethylamine HCl / Et3N | NaBH3CN | Methanol | RT | 12-24 | 70-80 |
| Benzylamine | NaBH3CN | Methanol | RT | 12-24 | 80-90 |
| Morpholine | NaBH3CN | Methanol | RT | 12-24 | 85-95 |
Yields are estimated based on similar reactions and may vary.
Troubleshooting and Safety Precautions
-
Low Yields: Incomplete iminium ion formation can lead to low yields. Ensure the pH of the reaction mixture is optimal (around 6-7). For less reactive ketones or amines, the addition of a dehydrating agent like molecular sieves may be beneficial.
-
Side Reactions: Over-reduction of the ketone to the corresponding alcohol can occur, especially with less selective reducing agents like sodium borohydride. Using NaBH3CN or NaBH(OAc)3 minimizes this side reaction.
-
Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Quench the reaction carefully and neutralize any acidic waste before disposal.
Conclusion
This application note provides a detailed and practical protocol for the reductive amination of 5-fluoro-1-indanone. The use of sodium cyanoborohydride offers a reliable and selective method for the synthesis of a variety of N-substituted 5-fluoro-1-aminoindanes. The procedures outlined herein can be readily adapted and optimized for the synthesis of diverse compound libraries in a drug discovery setting.
References
Application Note: Chiral HPLC Separation of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine whose enantiomers can exhibit different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are crucial for drug development, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[2][3][4] This application note provides a detailed protocol for the chiral HPLC separation of the enantiomers of this compound. The method is based on established principles for the separation of chiral amines using polysaccharide-based CSPs.[5]
Principle of Separation
The direct chiral separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amines.[5][6] The differential stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation. For basic compounds like amines, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[3][7]
Experimental Protocols
Recommended Method: Direct Chiral HPLC
This protocol details the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A polysaccharide-based column, for example, one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: A solution of racemic this compound (approximately 1 mg/mL) dissolved in the mobile phase or a compatible solvent.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) based column |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Protocol Steps:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the specified ratio. For example, to prepare 1 L of mobile phase, mix 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Further dilute the stock solution if necessary to fall within the linear range of the detector.
-
Injection and Data Acquisition: Inject the prepared sample onto the equilibrated HPLC system and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and resolution.
Method Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol can be adjusted to optimize the retention and resolution of the enantiomers. Increasing the proportion of isopropanol will generally decrease retention times.
-
Basic Additive: The concentration of diethylamine can be varied (e.g., 0.05% to 0.2%) to improve peak shape and minimize tailing.
-
Flow Rate: Adjusting the flow rate can influence the separation efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.
Data Presentation
Expected Performance Parameters
The following table summarizes the expected performance parameters for the chiral separation method. These values are targets for a well-optimized separation.
| Parameter | Target Value |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 3000 |
-
Separation Factor (α): A measure of the selectivity between the two enantiomers.
-
Resolution (Rs): The degree of separation between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Potential Dopamine Agonist in Parkinson's Disease Research
Disclaimer: Publicly available research specifically detailing the use of 5-Fluoro-2,3-dihydro-1H-inden-1-amine as a dopamine agonist in the context of Parkinson's disease is limited. The following application notes and protocols are presented as a representative template for the evaluation of a novel compound for this therapeutic application. The data presented herein is hypothetical and for illustrative purposes.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Dopamine agonists are a class of drugs that mimic the action of dopamine by directly stimulating dopamine receptors, thereby alleviating the motor symptoms of PD. This compound is a small molecule with structural features that suggest potential interaction with dopamine receptors. These notes provide a framework for investigating its potential as a dopamine agonist for Parkinson's disease research.
Pharmacological Profile (Hypothetical Data)
The following tables summarize the hypothetical pharmacological data for this compound.
Table 1: In Vitro Dopamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 850 |
| Dopamine D2 | 15 |
| Dopamine D3 | 25 |
| Dopamine D4 | 120 |
| Dopamine D5 | 950 |
Table 2: In Vitro Functional Activity (cAMP Assay)
| Receptor Subtype | EC50 (nM) | % Maximal Response (vs. Dopamine) |
| Dopamine D2 | 45 | 85% (Agonist) |
Table 3: Selectivity Profile against Other CNS Receptors
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | > 1000 |
| Adrenergic α1 | > 1000 |
| Adrenergic α2 | > 1000 |
| Histamine H1 | > 1000 |
Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors that, upon activation by an agonist like this compound, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.
Application Notes and Protocols for 5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Selective MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter implicated in various neurological disorders, including Parkinson's disease. Selective inhibition of MAO-B increases the synaptic concentration of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease and potentially exerting neuroprotective effects. 5-Fluoro-2,3-dihydro-1H-inden-1-amine is a structural analog of rasagiline, a potent and selective irreversible MAO-B inhibitor. The introduction of a fluorine atom at the 5-position of the indane ring may modulate the compound's potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for the investigation of this compound as a selective MAO-B inhibitor, covering its synthesis, in vitro characterization, and in vivo evaluation.
Data Presentation
The inhibitory activity of this compound against MAO-A and MAO-B should be determined to assess its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are key parameters for this evaluation. While specific experimental values for this compound are not yet publicly available, the following table provides a template for presenting such data once determined experimentally. For comparison, typical IC50 values for the well-established MAO-B inhibitor, Rasagiline, are included.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = MAO-A IC50 / MAO-B IC50) |
| This compound | To be determined | To be determined | To be determined |
| Rasagiline | 412 | 4.43 | ~93 |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3-(4-fluorophenyl)propanoic acid.
Step 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Reaction: Intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.
-
Reagents: 3-(4-fluorophenyl)propanoic acid, polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl3).
-
Procedure (using PPA):
-
Heat polyphosphoric acid to approximately 80-90 °C.
-
Slowly add 3-(4-fluorophenyl)propanoic acid to the heated PPA with vigorous stirring.
-
Continue heating and stirring for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Fluoro-2,3-dihydro-1H-inden-1-one.
-
Step 2: Synthesis of this compound (Reductive Amination)
-
Reaction: Reductive amination of 5-Fluoro-2,3-dihydro-1H-inden-1-one.
-
Reagents: 5-Fluoro-2,3-dihydro-1H-inden-1-one, ammonium acetate or ammonia, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), methanol or another suitable solvent.
-
Procedure (using NaBH3CN):
-
Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography.
-
II. In Vitro MAO-A and MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 values of this compound for both MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine).
-
Amplex® Red reagent (or similar fluorescent probe).
-
Horseradish peroxidase (HRP).
-
Phosphate buffer (pH 7.4).
-
This compound.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline or Rasagiline (for MAO-B).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the serially diluted test compound or positive controls to the respective wells. Include wells with enzyme and buffer only (no inhibitor control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a working solution of the substrate (kynuramine), Amplex® Red, and HRP in phosphate buffer.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
III. In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for assessing the neuroprotective or symptomatic effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Reagents: MPTP-HCl, this compound, vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Experimental Design:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (MPTP): MPTP administration + vehicle.
-
Group 3 (Test Compound): MPTP administration + this compound.
-
-
Procedure:
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce dopaminergic neurodegeneration.
-
Drug Treatment: Begin administration of this compound (at a predetermined dose, e.g., 1-10 mg/kg, orally or intraperitoneally) either before (for neuroprotection studies) or after (for symptomatic studies) MPTP administration, and continue daily for a specified period (e.g., 7-21 days).
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance. Measure the latency to fall from a rotating rod.
-
Pole Test: To assess bradykinesia. Measure the time taken to turn and descend a vertical pole.
-
Open Field Test: To assess locomotor activity.
-
-
Neurochemical Analysis:
-
At the end of the treatment period, euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Immunohistochemistry:
-
Perfuse the brains and prepare sections of the substantia nigra.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons.
-
-
IV. Analytical Characterization
-
Purity and Identity: The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid) is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
-
Chiral Separation: Since the 1-position of the indane ring is a chiral center, it is crucial to separate and test the individual enantiomers, as biological activity is often stereospecific. Chiral HPLC is the method of choice for this purpose, using a suitable chiral stationary phase (e.g., polysaccharide-based columns).
Visualizations
Caption: Signaling pathway of MAO-B inhibition.
Caption: General experimental workflow.
Application Note: NMR Analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed NMR analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry. The provided data and protocols are intended to support researchers in the identification, characterization, and quality control of this compound.
Introduction
This compound is a fluorinated derivative of 1-aminoindan. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. As such, this compound serves as a key intermediate in the synthesis of various biologically active molecules. Accurate structural elucidation and purity assessment are critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This application note details the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound.
Predicted NMR Data
Due to the limited availability of experimentally acquired and published spectra for this compound, the following tables summarize predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds. These tables provide an expected range and pattern for the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.2 - 4.5 | t | ~7-8 |
| H-2 (a) | ~1.8 - 2.1 | m | - |
| H-2 (b) | ~2.4 - 2.7 | m | - |
| H-3 (a) | ~2.8 - 3.1 | m | - |
| H-3 (b) | ~2.9 - 3.2 | m | - |
| H-4 | ~7.1 - 7.3 | dd | J(H-F) ~8-10, J(H-H) ~2-3 |
| H-6 | ~6.9 - 7.1 | td | J(H-H) ~8-9, J(H-F) ~8-10 |
| H-7 | ~7.2 - 7.4 | dd | J(H-H) ~8-9, J(H-F) ~5-6 |
| -NH₂ | ~1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~55 - 60 |
| C-2 | ~30 - 35 |
| C-3 | ~30 - 35 |
| C-3a | ~140 - 145 (d, J(C-F) ~5-10 Hz) |
| C-4 | ~112 - 116 (d, J(C-F) ~20-25 Hz) |
| C-5 | ~160 - 165 (d, J(C-F) ~240-250 Hz) |
| C-6 | ~114 - 118 (d, J(C-F) ~20-25 Hz) |
| C-7 | ~125 - 130 (d, J(C-F) ~5-10 Hz) |
| C-7a | ~145 - 150 (d, J(C-F) ~2-5 Hz) |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 5-F | ~ -110 to -120 | m |
Experimental Protocols
The following are detailed protocols for the acquisition of high-quality NMR spectra for this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For observing the -NH₂ protons, which can exchange with acidic protons in the solvent, DMSO-d₆ can be used.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for ¹H and ¹³C NMR).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate all signals.
-
¹³C NMR Spectroscopy Protocol
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Spectroscopy Protocol
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Spectral Width: A wide spectral width of ~200-250 ppm is recommended initially, centered around -120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Mandatory Visualizations
Logical Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Key Structural Correlations in 2D NMR
Caption: Expected key 2D NMR correlations for structural assignment.
Application Notes and Protocols for Mass Spectrometry of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This small molecule is of interest in pharmaceutical and chemical research, and its characterization by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Introduction
This compound is a fluorinated derivative of indanamine. The presence of the fluorine atom and the primary amine group significantly influences its chemical properties and behavior in mass spectrometry. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices. This application note describes a general workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), a common technique for the analysis of polar and semi-polar small molecules.[1]
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a nitrogen atom, the molecular ion will have an odd nominal mass. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[2][3]
For this compound, the key predicted fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) are:
-
Molecular Ion (M+) : The initial ion formed upon ionization.
-
α-Cleavage : Loss of a hydrogen radical to form a stable iminium ion.
-
Loss of NH3 : Neutral loss of ammonia from the molecular ion.
-
Ring Cleavage : Fragmentation of the indane ring structure.
Quantitative Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound (C₉H₁₀FN, Molecular Weight: 151.18 g/mol ).
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 152.09 | Protonated molecular ion (in positive ESI) |
| [M]⁺ | 151.08 | Molecular ion (in EI) |
| [M-H]⁺ | 150.08 | Result of α-cleavage (loss of H radical) |
| [M-NH₂]⁺ | 135.07 | Loss of the amino group |
| [M-NH₃]⁺ | 134.07 | Loss of ammonia |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data and preventing instrument contamination.[4][5]
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.2 µm syringe filters
-
2 mL LC-MS vials with septa
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of acetonitrile and water.
-
Acidification (Optional but Recommended for ESI+): Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation.
-
Filtration: Filter the final solution through a 0.2 µm syringe filter into an LC-MS vial to remove any particulate matter.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS Conditions (Positive ESI Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 50 - 500 |
| Scan Time | 0.2 s |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of data analysis for the mass spectrometry of this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Logical workflow for mass spectral data analysis.
References
- 1. biocompare.com [biocompare.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation for Mass Spectrometry [sigmaaldrich.cn]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: A Protocol for the Synthesis of 2,3-dihydro-1H-inden-1-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-dihydro-1H-inden-1-amine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. A prominent example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), which is used clinically for the treatment of Parkinson's disease.[1][2] The synthesis of these compounds, particularly in their enantiomerically pure forms, is of significant interest to the pharmaceutical industry. This document provides detailed protocols for the synthesis of the racemic 2,3-dihydro-1H-inden-1-amine core, its subsequent derivatization via N-alkylation, and methods for achieving enantiomeric purity.
General Synthetic Strategies
The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives typically follows a multi-step pathway starting from 1-indanone. The primary methods include the formation of the core amine structure followed by functionalization.
-
Reductive Amination of 1-Indanone: This is the most common route to prepare the 2,3-dihydro-1H-inden-1-amine scaffold.[3] The process involves the reaction of 1-indanone with an amine source to form an intermediate imine or a related species, which is then reduced to the corresponding amine. Common reducing agents include sodium borohydride and catalytic hydrogenation.[4] An alternative involves the formation of an oxime from 1-indanone, which is subsequently reduced.[5]
-
N-Alkylation of 2,3-dihydro-1H-inden-1-amine: Once the primary amine is formed, derivatives are synthesized primarily through N-alkylation. This involves reacting the amine with an appropriate alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base.[4][6] For instance, the synthesis of Rasagiline involves the alkylation of (R)-1-aminoindan with a propargyl group.[6]
-
Asymmetric Synthesis and Chiral Resolution: Since the biological activity of these derivatives often resides in a single enantiomer, obtaining enantiopure compounds is critical. This can be achieved through two main approaches:
-
Chiral Resolution: A racemic mixture of the amine or a precursor is separated into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid), which can be separated by fractional crystallization.[4]
-
Asymmetric Synthesis: The chiral center is introduced stereoselectively. Modern methods include the asymmetric transfer hydrogenation of a cyclic imine intermediate using a chiral catalyst, which can afford the desired amine in high enantiomeric excess.[1] Biocatalytic approaches using enzymes like reductive aminases are also being developed for direct asymmetric synthesis from the ketone.[7]
-
Experimental Workflow
The overall process for synthesizing a chiral N-alkylated 2,3-dihydro-1H-inden-1-amine derivative is outlined below.
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic N-Benzyl-2,3-dihydro-1H-inden-1-amine
This protocol is adapted from a procedure involving the reductive amination of 1-indanone.[4]
-
Condensation: To a solution of 1-indanone in a suitable solvent like ethanol, add an equimolar amount of benzylamine.
-
Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC to observe the formation of the intermediate enamine/imine.
-
Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10°C.
-
Quenching and Extraction: After the reaction is complete, quench the excess NaBH₄ by slowly adding water. Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to yield racemic N-benzyl-2,3-dihydro-1H-inden-1-amine.
Protocol 2: Synthesis of (R)-(+)-N-Propargyl-1-aminoindan (Rasagiline)
This protocol describes the N-alkylation of enantiopure (R)-(-)-1-aminoindan.[6]
-
Reaction Setup: In a reaction vessel, dissolve (R)-(-)-1-aminoindan in acetonitrile.
-
Addition of Reagents: Add propargyl methanesulfonate (or propargyl p-toluenesulfonate) to the solution.
-
Base Addition: Cool the mixture to 0°C and add a base, such as potassium carbonate, portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring for completion by TLC or HPLC.[6]
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure. Add water to the residue and extract with an organic solvent like dichloromethane.
-
Purification: Combine the organic extracts, dry over a suitable drying agent, and concentrate to obtain the crude product.
-
Salt Formation (Optional): For purification and formulation, the free base can be converted to its mesylate salt. Dissolve the crude product in isopropanol and add methanesulfonic acid. Heat to reflux, then cool to induce crystallization. The resulting solid can be collected by filtration to yield Rasagiline mesylate with high purity.[4]
Summary of Synthetic Data
The following table summarizes various reported conditions and yields for key steps in the synthesis of 2,3-dihydro-1H-inden-1-amine derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Citation |
| 1-Indanone | Benzylamine, then NaBH₄ in ethanol | Racemic N-Benzyl-1-aminoindan | 82% | [4] |
| (R)-N-Benzyl-1-aminoindan | Hydrogenation (e.g., Pd/C, H₂) | (R)-1-Aminoindan | 72% | [4] |
| (R)-1-Aminoindan | Propargyl chloride, K₂CO₃, acetonitrile | (R)-N-Propargyl-1-aminoindan | Not specified | [4] |
| (R)-1-Aminoindan | Propargyl methanesulfonate, carbonate base, 0°C to RT | (R)-N-Propargyl-1-aminoindan | High | [6] |
| (R)-N-Propargyl-1-aminoindan | Methanesulfonic acid, isopropanol, reflux | (R)-N-Propargyl-1-aminoindan Mesylate | 98% | [4] |
| 1-Indanone Oxime | Alumino-nickel alloy, alkaline solution | 2,3-dihydro-1H-inden-1-amine | Not specified | [5] |
Biological Context: MAO-B Inhibition in Parkinson's Disease
Derivatives such as Rasagiline are potent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. In Parkinson's disease, the loss of dopaminergic neurons leads to reduced dopamine levels in the brain. By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby alleviating motor symptoms.
References
- 1. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 6. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of Inden-1-amine Derivatives
Welcome to the technical support center for the chiral resolution of inden-1-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of inden-1-amine derivatives?
A1: The two most common and effective methods for the chiral resolution of racemic inden-1-amine derivatives are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and classical resolution via the formation of diastereomeric salts with a chiral resolving agent.[1][2] The choice between these methods often depends on the scale of the separation, available equipment, and the specific properties of the inden-1-amine derivative.
Q2: Why is the selection of the chiral stationary phase (CSP) critical in HPLC resolution?
A2: Enantiomers have identical physical properties and can only be separated in a chiral environment.[3] The CSP provides this chiral environment, and the separation is achieved through differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers of the inden-1-amine derivative and the chiral selector on the stationary phase. The nature of these interactions dictates the selectivity and, consequently, the resolution of the enantiomers. Polysaccharide-based CSPs are often a good starting point for screening.[4]
Q3: What is the role of a resolving agent in diastereomeric salt crystallization?
A3: A resolving agent is an enantiomerically pure chiral compound (typically a chiral acid for resolving a basic amine) that reacts with the racemic inden-1-amine to form a pair of diastereomeric salts.[1][5] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
Q4: Can derivatization of the inden-1-amine derivative improve its chiral resolution?
A4: Yes, derivatization can be a useful strategy, particularly for HPLC separations. Reacting the amine with a chiral or achiral derivatizing agent can introduce functional groups that enhance the interactions with the CSP, leading to better selectivity and resolution. For instance, using a fluorogenic derivatizing agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve interaction sites and detection sensitivity.[6]
Troubleshooting Guides
HPLC-Based Chiral Resolution
Issue 1: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the enantiomers of my inden-1-amine derivative. What should I do?
-
Answer:
-
Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based CSPs are often effective for primary amines.[4][7] A screening of different CSPs is highly recommended as the interactions are highly specific.
-
Optimize Mobile Phase: The composition of the mobile phase is crucial for achieving selectivity.[8]
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).
-
Polar Organic Mode: Experiment with different ratios of acetonitrile and an alcohol modifier (e.g., methanol, ethanol).
-
-
Introduce/Change Additives: For basic compounds like amines, the addition of a basic modifier (e.g., 0.1% diethylamine (DEA) or triethylamine (TEA)) to the mobile phase is often necessary to improve peak shape and selectivity.[9] Sometimes, a combination of an acidic and basic additive can be beneficial.[10]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the energy difference of the diastereomeric complexes formed on the CSP.[8]
-
Issue 2: Peak Tailing or Broad Peaks
-
Question: The peaks for my inden-1-amine enantiomers are broad and show significant tailing. How can I improve the peak shape?
-
Answer:
-
Add a Basic Modifier: Peak tailing for amines is commonly caused by strong interactions with residual acidic silanol groups on the silica surface of the CSP. Adding a small amount of a basic additive, such as DEA or TEA (typically 0.1-0.5%), to the mobile phase can suppress these interactions and lead to sharper, more symmetrical peaks.[11][12]
-
Check for Column Contamination: A "memory effect" from previous analyses with strongly retained additives can affect peak shape.[3][12] Ensure the column is properly flushed and dedicated to similar types of analyses if possible.
-
Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening. Experiment with flow rates around the column manufacturer's recommendation.
-
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Normal Phase) |
| Chiral Stationary Phase | Chiralpak® IA | Larihc® CF6-P | Chiralpak® IB |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Methanol (95:5, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.3% TFA / 0.2% TEA | 0.1% Butylamine (BA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Note: This table provides starting points for method development. Optimal conditions will vary for specific inden-1-amine derivatives.
-
Column Selection: Begin by screening on two to three different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).
-
Initial Mobile Phase Screening:
-
For normal phase, start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% DEA.
-
For polar organic mode, a starting mobile phase of 95:5 (v/v) acetonitrile/methanol with appropriate additives can be used.[7]
-
-
Gradient vs. Isocratic: For chiral separations, isocratic elution is generally preferred.[3]
-
Optimization:
-
If no separation is observed, change the alcohol modifier (e.g., isopropanol to ethanol).
-
Vary the percentage of the alcohol modifier in 5% increments.
-
If peak shape is poor, adjust the concentration of the basic additive.
-
If partial separation is achieved, try lowering the temperature in 5 °C increments.
-
Caption: A flowchart for systematic troubleshooting of HPLC-based chiral resolution.
Diastereomeric Salt Crystallization
Issue 1: No Crystal Formation
-
Question: I've mixed my racemic inden-1-amine with the chiral resolving agent, but no crystals are forming. What could be the issue?
-
Answer:
-
Solvent Selection: The chosen solvent may be too good, keeping the diastereomeric salts fully dissolved. A solvent screen is essential. The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the other has high solubility.[2][13]
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent or add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[13]
-
Resolving Agent: The chosen resolving agent may not form a stable, crystalline salt with your amine. Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[1][14]
-
Issue 2: Low Yield or Purity of Diastereomeric Salt
-
Question: I've isolated crystals, but the yield is very low, or the enantiomeric excess (e.e.) after liberating the amine is poor. How can I optimize this?
-
Answer:
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine is a critical parameter. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the purity and yield of the less soluble salt.[5][15]
-
Crystallization Time and Temperature: The kinetics of crystallization can be important.[16]
-
Recrystallization: To improve purity, the isolated diastereomeric salt should be recrystallized from a suitable solvent. One or more recrystallization steps may be necessary to achieve high diastereomeric excess.[1][15]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid | (S)-(+)-Mandelic acid | (+)-Camphor-10-sulfonic acid |
| Stoichiometry (Agent:Amine) | 0.5 : 1 | 1.0 : 1 | 0.8 : 1 |
| Solvent | Methanol | Ethanol / Water (9:1) | Isopropanol |
| Crystallization Temperature | Cool from 60°C to 5°C over 4h | Cool from 70°C to RT overnight | Cool from 50°C to 0°C over 2h |
-
Screening for Resolving Agent and Solvent:
-
In small-scale vials, dissolve the racemic inden-1-amine in various solvents (e.g., methanol, ethanol, isopropanol).
-
Add a solution of the chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in the same solvent.[15]
-
Observe for the formation of a precipitate upon cooling or standing.
-
-
Scale-Up and Crystallization:
-
Dissolve the racemic amine in the chosen solvent with gentle heating.
-
Slowly add a solution of the resolving agent (optimized stoichiometry) with stirring.[15]
-
Allow the solution to cool slowly and undisturbed to induce crystallization. Further cooling in an ice bath may increase the yield.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[15]
-
Dry the crystals under vacuum.
-
Perform one or more recrystallizations to enhance diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) until the pH is >10 to neutralize the acid and liberate the free amine.[15]
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched inden-1-amine.
-
Analyze the enantiomeric excess by chiral HPLC.
-
Caption: A step-by-step workflow for developing a diastereomeric salt resolution method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Optimizing Reductive Amination of 5-Fluoro-1-indanone
Welcome to the technical support center for the optimization of reductive amination conditions for 5-fluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of 5-fluoro-1-indanone, and how do I choose the right one?
A1: Several reducing agents can be employed for the reductive amination of 5-fluoro-1-indanone. The optimal choice depends on the amine used, the desired reaction conditions (one-pot vs. two-step), and the scale of the reaction.
-
Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can also reduce the starting ketone, potentially lowering the yield of the desired amine.[1] It is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is selective for the reduction of the intermediate iminium ion over the ketone, making it suitable for one-pot reactions.[2][4] Careful pH control (typically between 6 and 7) is crucial to prevent the release of toxic hydrogen cyanide gas and to ensure selective reduction.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for one-pot reductive aminations.[3][6] It is less toxic than NaBH₃CN and can be used with a wider range of amines, including weakly basic and electron-deficient ones.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a greener alternative and can be highly effective.[7] However, it may require specialized equipment for handling hydrogen gas and the catalyst can sometimes be sensitive to poisoning by the amine or sulfur-containing impurities.
Q2: I am observing low yields in my reductive amination of 5-fluoro-1-indanone. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Imine Formation: The equilibrium for imine formation may not be favorable.
-
Reduction of the Starting Ketone: As mentioned in Q1, less selective reducing agents like NaBH₄ can reduce the 5-fluoro-1-indanone to the corresponding alcohol.
-
Suboptimal pH: The reaction pH is critical. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group will not be sufficiently activated.
-
Steric Hindrance: A bulky amine or substitution on the indanone ring can hinder the reaction.
-
Solution: Increase the reaction time, temperature, or use a less sterically hindered reducing agent.
-
Q3: I am seeing a significant amount of a byproduct that I suspect is the dialkylated amine. How can I prevent this?
A3: Over-alkylation, the formation of a tertiary amine from a primary amine, is a common side reaction.[2]
-
Solution:
-
Stoichiometry Control: Use an excess of the primary amine relative to the 5-fluoro-1-indanone.[7]
-
Two-Step Procedure: Isolate the intermediate imine before reduction. This prevents the newly formed secondary amine from reacting with any remaining ketone.[3]
-
Choice of Amine: If possible, using a secondary amine as the starting material will yield a tertiary amine without the possibility of further alkylation.
-
Q4: What are some common side products I should be aware of when performing a reductive amination on 5-fluoro-1-indanone?
A4: Besides the dialkylated product and the alcohol from ketone reduction, other side products can form:
-
Aldol Condensation Products: Under basic conditions, the indanone can undergo self-condensation.
-
Cyanide Adducts: When using NaBH₃CN, there is a possibility of cyanide addition to the iminium ion, especially at lower pH.[9]
-
Dehalogenation: While less common for fluorine, strong reducing conditions could potentially lead to the removal of the fluorine atom.
Q5: What are the recommended purification strategies for the resulting N-substituted 5-fluoro-1-aminoindan?
A5: The purification method will depend on the properties of the product and the impurities present.
-
Acid-Base Extraction: As the product is an amine, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a common method. Due to the basic nature of the amine, tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (Et₃N) or ammonia can be added to the eluent.[10] Alternatively, basic alumina can be used as the stationary phase.[10] For fluorinated compounds, reversed-phase HPLC with a fluorinated stationary phase or eluent can also be effective.[11]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Inactive reducing agent. 2. Incomplete imine formation. 3. Incorrect pH. | 1. Use fresh reducing agent. 2. Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or pre-form the imine.[8] 3. Adjust pH to 6-7 for NaBH₃CN; add acetic acid for NaBH(OAc)₃.[5][6] |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction. | Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][4] Alternatively, use a two-step procedure with NaBH₄.[1] |
| Formation of Dialkylated Product | The secondary amine product is reacting with remaining ketone. | Use an excess of the primary amine.[7] Or, perform a two-step reaction with imine isolation.[3] |
| Reaction is Sluggish | 1. Steric hindrance. 2. Low reactivity of the amine (e.g., electron-deficient anilines). | 1. Increase reaction temperature and/or time. 2. Use a more reactive reducing agent or add a Lewis acid catalyst (e.g., Ti(OiPr)₄).[2] |
| Difficulty in Product Isolation | Product is an amine and may interact with silica gel during chromatography. | Use acid-base extraction. For column chromatography, add a basic modifier (e.g., Et₃N) to the eluent or use basic alumina.[10] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general guideline and may require optimization for specific amines.
-
To a solution of 5-fluoro-1-indanone (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Add acetic acid (1.1-2.0 eq.) to the mixture and stir at room temperature for 20-60 minutes to facilitate iminium ion formation.[12]
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirring solution. Be aware of initial gas evolution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is recommended when the one-pot method gives low yields due to ketone reduction.
Step 1: Imine Formation
-
Dissolve 5-fluoro-1-indanone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).[1]
-
Add a dehydrating agent such as anhydrous MgSO₄ or 3Å molecular sieves.[8]
-
Stir the mixture at room temperature or with gentle heating. Monitor the formation of the imine by TLC or LC-MS until the ketone is consumed.
-
Once imine formation is complete, filter off the dehydrating agent. The crude imine solution can be used directly in the next step.
Step 2: Reduction
-
Cool the solution containing the imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) in small portions.
-
Allow the reaction to warm to room temperature and stir until the imine is no longer detectable by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
Perform a standard aqueous workup, including extraction with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Visualizations
Caption: General workflows for one-pot and two-step reductive amination.
Caption: Troubleshooting flowchart for low yield in reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially applied method for the synthesis of this compound is the reductive amination of 5-fluoro-1-indanone. A widely used variation of this is the conversion of 5-fluoro-1-indanone to its oxime, followed by the reduction of the oxime to the desired primary amine.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include:
-
Temperature: Both the oximation and the reduction steps can be temperature-sensitive. Controlling the temperature is crucial to minimize side reactions.
-
Pressure: If catalytic hydrogenation is used for the reduction, maintaining the optimal hydrogen pressure is critical for reaction efficiency and safety.
-
Purity of Starting Materials: The purity of 5-fluoro-1-indanone will directly impact the impurity profile of the final product.
-
Choice of Reducing Agent: The type and amount of reducing agent will influence the selectivity and completeness of the reaction.
Q3: What analytical methods are suitable for monitoring the reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for monitoring the reaction and assessing the purity of this compound.[1][2] Derivatization techniques can be employed to improve the chromatographic separation and detection of aminoindanes and their impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC, HPLC, or GC-MS to ensure the complete consumption of the starting material (5-fluoro-1-indanone or its oxime). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. |
| Suboptimal reaction temperature | Ensure the reaction is being conducted at the optimal temperature for the specific reducing agent and solvent system being used. For catalytic hydrogenations, ensure the temperature is sufficient to facilitate the reaction without promoting side reactions. |
| Poor quality of reducing agent | Use a fresh, high-quality reducing agent. The activity of some reducing agents, like sodium borohydride, can decrease over time. |
| Catalyst poisoning (for catalytic hydrogenation) | Ensure the starting materials and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). If poisoning is suspected, a new batch of catalyst should be used. |
Problem 2: Presence of Significant Impurities in the Crude Product
The following table summarizes common impurities, their potential origin, and suggested methods for their removal.
| Impurity Name | Structure | Potential Origin | Typical % (if known) | Removal Strategy |
| 5-Fluoro-2,3-dihydro-1H-inden-1-ol | Incomplete amination and reduction of the starting ketone. | Variable | Fractional distillation or column chromatography. | |
| Unreacted 5-Fluoro-2,3-dihydro-1H-inden-1-one | Incomplete reaction. | Variable | Column chromatography. | |
| N-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine (Dimer) | Over-reaction of the product amine with the starting ketone or imine intermediate. | Can be significant if ammonia concentration is low. | Column chromatography or recrystallization of a salt form. |
Experimental Protocols
Key Experiment: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one Oxime
This protocol is adapted from the synthesis of 1-indanone oxime and should be optimized for the fluorinated analogue.
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one in pyridine, add hydroxylamine hydrochloride.
-
Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
To the residue, add ethyl acetate and 1 M aqueous HCl.
-
Separate the organic layer and wash it sequentially with 1 M aqueous HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Fluoro-2,3-dihydro-1H-inden-1-one oxime.
Visualizations
Troubleshooting Workflow for Impurity Identification
References
Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and effective method is the reductive amination of 5-fluoro-1-indanone. This reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced to the desired primary amine. This method is favored for its versatility and the availability of various reducing agents that can be tailored to specific laboratory setups and substrate sensitivities.
Q2: I am experiencing low yields in my reductive amination. What are the likely causes and how can I improve the yield?
Low yields in the synthesis of this compound via reductive amination can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. To drive the reaction forward, it is crucial to remove the water formed during imine formation. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water with a suitable solvent.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the starting ketone, minimizing the formation of the 5-fluoro-1-indanol byproduct.[1]
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: I am observing the formation of 5-fluoro-1-indanol as a major byproduct. How can I prevent this?
The formation of the corresponding alcohol is a common side reaction, especially when using strong reducing agents like sodium borohydride (NaBH₄). To minimize this, consider the following:
-
Use a Milder Reducing Agent: As mentioned, NaBH(OAc)₃ or NaBH₃CN are more selective for the imine over the ketone.
-
Two-Step Procedure: First, allow the imine to form completely by reacting 5-fluoro-1-indanone with the ammonia source in the presence of a dehydrating agent. Monitor the reaction by TLC until the ketone is consumed. Then, add the reducing agent to the reaction mixture.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the starting material (5-fluoro-1-indanone), the intermediate imine, and the final product (this compound). The starting ketone will be less polar than the amine product. The imine intermediate will have a polarity between the ketone and the amine. By taking aliquots from the reaction mixture at different time points, you can visualize the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (5-fluoro-1-indanone) | Inactive reagents (ammonia source or reducing agent). Insufficient reaction time or temperature. | Use fresh, high-quality reagents. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. |
| Formation of 5-fluoro-1-indanol as a major byproduct | The reducing agent is too strong and is reducing the starting ketone. | Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Perform the reaction in a two-step process: form the imine first, then add the reducing agent. |
| Presence of multiple unidentified spots on TLC | Formation of side products due to unoptimized reaction conditions. Decomposition of starting material or product. | Optimize reaction parameters such as temperature, solvent, and stoichiometry of reagents. Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture. |
| Difficulty in isolating the final product | The product may be soluble in the aqueous layer during workup, especially if it is in a protonated form. Emulsion formation during extraction. | Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form. Use a different extraction solvent or add brine to break up emulsions. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Amine Source | Solvent | Typical Yield (%) | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonium Acetate | Dichloromethane (DCM) | 85-95 | Mild and selective, often the preferred reagent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol (MeOH) | 80-90 | Effective but toxic due to the use of cyanide. Requires careful handling and workup. |
| Sodium Borohydride (NaBH₄) | Ammonium Acetate | Methanol (MeOH) | 60-75 | Less selective, can lead to the formation of 5-fluoro-1-indanol. Best used in a two-step procedure. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ammonia | Ethanol (EtOH) | 70-85 | "Green" method, but requires specialized hydrogenation equipment. |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a one-pot synthesis of this compound.
Materials:
-
5-fluoro-1-indanone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 5-fluoro-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Synthetic Pathway
References
Technical Support Center: 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound hydrochloride in its solid form?
As a solid, this compound hydrochloride should be stored in a well-sealed container in an inert atmosphere at room temperature to protect it from moisture and atmospheric contaminants.
Q2: What potential degradation pathways should I be aware of when working with this compound in solution?
While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, compounds with similar structures (aromatic amines) can be susceptible to degradation under certain conditions.[1] Key potential degradation pathways to consider include:
-
Hydrolysis: Degradation in aqueous solutions, which can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Degradation in the presence of oxidizing agents, which can affect the amine group and the aromatic ring.[1][2]
-
Photolysis: Degradation upon exposure to light, particularly UV light.[3][4]
Q3: How can I assess the stability of my this compound hydrochloride solution?
A forced degradation study is a common approach to assess the intrinsic stability of a drug substance.[1][3] This involves subjecting the compound in solution to harsh conditions (e.g., high/low pH, oxidizing agents, light, heat) to accelerate degradation and identify potential degradation products.[1][4] The stability is then typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in my chromatogram (HPLC analysis). | The compound may be degrading in your solution. | Perform a forced degradation study to identify potential degradation products.[1] Ensure the analytical method is capable of separating the parent compound from any degradants.[5] Check the pH and storage conditions of your solution. |
| Loss of compound concentration over time. | The compound is likely unstable under your current storage or experimental conditions. | Evaluate the stability of the compound under various pH, temperature, and light conditions to determine optimal storage parameters.[3] Consider using a different solvent system if solubility and stability are conflicting. |
| Solution changes color. | This could indicate oxidation or another form of chemical degradation. | Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Prepare fresh solutions before use. |
| Precipitate forms in the solution. | The compound's solubility limit may have been exceeded, or a degradation product could be insoluble. | Verify the solubility of the compound in your chosen solvent and at the experimental temperature. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound hydrochloride
This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the conditions based on the specific properties of their compound and analytical method.
Objective: To evaluate the intrinsic stability of this compound hydrochloride in solution under various stress conditions.
Materials:
-
This compound hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, citrate)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[2]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[2] Incubate at room temperature and an elevated temperature (e.g., 60°C).[2]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[2] Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).[2] Keep at room temperature and protect from light.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[3] A control sample should be protected from light.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of the parent compound remaining and identify any degradation products formed. Calculate the percentage of degradation.
Table 1: Example Summary of Forced Degradation Data
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 25 (RT) | 45.8 | 3 |
| 3% H₂O₂ | 24 | 25 (RT) | 8.5 | 1 |
| Light Exposure | 24 | 25 (RT) | 5.1 | 1 |
| Thermal | 24 | 60 | 2.3 | 0 |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization During Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization in their synthetic workflows. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making the control of their stereochemistry a paramount concern.[1][2] This guide provides detailed answers to frequently asked questions, troubleshooting advice, experimental protocols, and comparative data to help you achieve high enantiopurity in your products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to racemization during the synthesis of chiral amines.
Q1: What are the primary causes of racemization during chiral amine synthesis?
A1: Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a thermodynamically favorable process that can be triggered by several factors during synthesis.[3] The most common causes include:
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization.[3][4] For instance, the temporary removal of a proton from the chiral center can lead to a planar carbanion, which can be protonated from either face, resulting in a loss of stereochemical information.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization.[5]
-
Inappropriate Reagents: Certain reagents can promote the formation of easily racemizable intermediates.
-
Purification Conditions: Standard purification techniques, such as chromatography on silica gel (which is acidic), can sometimes induce racemization in sensitive chiral amines.[5]
Q2: I'm observing significant racemization in my final product. What are the first troubleshooting steps I should take?
A2: If you are observing a loss of enantiomeric excess (ee), consider the following troubleshooting steps:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the most effective way to minimize racemization.[5]
-
Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially racemizing conditions.[5]
-
-
Re-evaluate Your Reagents:
-
Acids and Bases: Switch to milder acids or bases. For example, use a weaker organic base instead of a strong inorganic one.
-
Protecting Groups: Ensure the protecting groups used are stable under the reaction conditions and are not promoting racemization.
-
-
Modify Your Work-up and Purification Procedure:
-
Aqueous Work-up: Use buffered solutions or mild acids/bases during extraction to avoid exposing the product to extreme pH.
-
Chromatography: If you suspect silica gel is causing racemization, try using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[5]
-
Q3: How can I proactively prevent racemization in my synthetic design?
A3: Preventing racemization starts with a robust synthetic design. Here are some key strategies:
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[6][7] DKR is particularly useful when the starting material is racemic.
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction.[8][] After the desired transformation, the auxiliary is cleaved and can often be recovered.
-
Asymmetric Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) can enantioselectively produce the desired amine from a prochiral precursor, often with high efficiency and stereocontrol.[1][10]
Q4: When should I consider using Dynamic Kinetic Resolution (DKR)?
A4: DKR is an excellent strategy when you are starting with a racemic mixture of amines and want to convert the entire mixture into a single, enantiomerically pure product. It is particularly advantageous when the racemization of the starting material can be achieved under conditions compatible with the kinetic resolution step. Chemoenzymatic DKR, which pairs a metal catalyst for racemization with an enzyme for resolution, is a widely used and effective approach.[6][11]
Q5: What are the key considerations when choosing a chiral auxiliary?
A5: The ideal chiral auxiliary should:
-
Be readily available in high enantiopurity.
-
React cleanly with the substrate to be derivatized.
-
Effectively control the stereochemistry of the subsequent reaction.
-
Be easily removable under mild conditions without causing racemization of the product.
-
Be recoverable for reuse to improve cost-effectiveness.[8]
Well-known examples of chiral auxiliaries for amine synthesis include Evans' oxazolidinones and Ellman's tert-butanesulfinamide.[2][]
Data Presentation: Comparison of Methods for Preventing Racemization
The following tables summarize quantitative data for different methods used in chiral amine synthesis, highlighting their effectiveness in terms of yield and enantiomeric excess (ee).
Table 1: Dynamic Kinetic Resolution of Primary Amines
| Amine Substrate | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Yield (%) | ee (%) | Reference |
| 1-Phenylethylamine | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl acetate | 92 | 98 | [6] |
| 1-(4-Bromophenyl)ethylamine | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl methoxyacetate | 95 | >99 | [7] |
| 1-(1-Naphthyl)ethylamine | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl methoxyacetate | 93 | >99 | [7] |
| Phenylalanine amide | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl methoxyacetate | 99 | 97 | [6] |
| 1-Aminoindane | Pd-AmP-MCF | Novozym-435 | Ethyl methoxyacetate | >99 | >99 | [11][12] |
Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Yield (%) | Diastereomeric Excess (de%) | Reference |
| (R)-tert-Butanesulfinamide | Addition of Grignard reagent to N-sulfinylimine | Acetophenone N-sulfinylimine | 95 | >98 | [8] |
| (S,S)-Pseudoephedrine | Alkylation of pseudoephedrine amide | Propionyl pseudoephedrine amide | 90 | >94 | [8] |
| Evans' Oxazolidinone | Aldol Reaction | N-propionyl oxazolidinone | 85 | >99 | [] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at preventing racemization.
Protocol 1: Dynamic Kinetic Resolution of 1-Phenylethylamine
This protocol is adapted from the work of Kim, M.-J., et al. (2007).[6][7]
Materials:
-
Racemic 1-phenylethylamine
-
Pd/AlO(OH) nanocatalyst (1 mol%)
-
Novozym-435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate (acyl donor)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the Pd/AlO(OH) nanocatalyst, Novozym-435, and activated molecular sieves.
-
Add anhydrous toluene to the flask, followed by racemic 1-phenylethylamine.
-
Add ethyl acetate as the acyl donor.
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the product amide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst and enzyme. They can be washed with a solvent and potentially recycled.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Protocol 2: Asymmetric Synthesis of a Chiral Amine Using Ellman's Auxiliary
This protocol is a general procedure based on the use of tert-butanesulfinamide as a chiral auxiliary.[8]
Step 1: Formation of N-Sulfinyl Imine
-
Dissolve the starting ketone or aldehyde in a suitable anhydrous solvent (e.g., THF).
-
Add (R)- or (S)-tert-butanesulfinamide (1.05 eq.).
-
Add a dehydrating agent (e.g., Ti(OEt)₄, 2.0 eq.).
-
Heat the mixture at reflux until the formation of the imine is complete (monitor by TLC or LC-MS).
-
Cool the reaction and quench with brine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude N-sulfinyl imine, which is often used without further purification.
Step 2: Diastereoselective Addition
-
Dissolve the crude N-sulfinyl imine in an anhydrous solvent (e.g., THF) and cool to the appropriate temperature (e.g., -78 °C or -48 °C) under an inert atmosphere.
-
Slowly add the nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.5 eq.) dropwise.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the purified N-sulfinyl amine in a suitable solvent (e.g., methanol).
-
Add a solution of HCl in an ethereal solvent (e.g., diethyl ether or dioxane) and stir at room temperature.
-
Monitor the cleavage of the auxiliary by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the chiral amine.
Visualizing the Concepts
The following diagrams illustrate key concepts and workflows related to preventing racemization in chiral amine synthesis.
Caption: Factors causing racemization and corresponding prevention strategies.
Caption: Workflow for Dynamic Kinetic Resolution (DKR) of a racemic amine.
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Synthesis of Indanone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting for common side reactions encountered during the synthesis of indanone derivatives, a critical component in many pharmaceutical compounds.
This resource offers detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and data-driven insights to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Side Reactions
Issue 1: Formation of Polymeric Byproducts
Q1: My reaction mixture has become viscous and difficult to stir, and the yield of the desired indanone is low. I suspect polymerization. What causes this and how can I prevent it?
A: Polymerization is a common side reaction in indanone synthesis, particularly during Friedel-Crafts acylation, where the reactive acylium ion intermediate can react intermolecularly with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[1] This is especially prevalent at high concentrations.[1]
Troubleshooting Steps:
-
High Dilution: Employing high dilution conditions is the most effective way to favor the intramolecular reaction pathway over intermolecular polymerization.[1] By maintaining a low concentration of the reactive intermediates, the probability of them reacting with each other is significantly reduced.
-
Slow Addition: Adding the substrate or catalyst slowly over an extended period can also help to maintain a low concentration of the reactive species at any given time.[1]
-
Temperature Control: Elevated temperatures can promote polymerization.[2] Maintaining a controlled, and often lower, temperature can help to minimize this side reaction.
Quantitative Data on Reaction Conditions to Minimize Polymerization:
While specific quantitative data on polymer formation versus reaction conditions is sparse in the literature, the general principle of concentration dependence is well-established.
| Parameter | Condition | Expected Outcome for Polymerization |
| Concentration | High | Increased polymer formation |
| Low (High Dilution) | Decreased polymer formation | |
| Temperature | High | Increased polymer formation |
| Low | Decreased polymer formation | |
| Rate of Addition | Fast | Increased local concentration, potential for polymerization |
| Slow | Maintained low concentration, reduced polymerization |
Issue 2: Formation of Regioisomers
Q2: I am obtaining a mixture of indanone isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomers is a frequent challenge, especially in the synthesis of substituted indanones via Friedel-Crafts acylation or Nazarov cyclization. The position of the cyclization is influenced by the electronic and steric effects of the substituents on the aromatic ring or the divinyl ketone precursor.
Troubleshooting for Friedel-Crafts Acylation:
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can significantly impact regioselectivity. For instance, in polyphosphoric acid (PPA)-mediated cyclizations, the concentration of P₂O₅ in the PPA can be a key factor.[3]
-
Substituent Effects: Electron-donating groups on the aromatic ring generally direct the cyclization to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
Quantitative Data on PPA Concentration and Regioselectivity:
The following table illustrates the effect of PPA concentration on the regioselective synthesis of methoxy-substituted indanones.[3]
| Substrate | PPA (P₂O₅ Content) | Regioisomeric Ratio (meta:ortho/para) | Isolated Yield (%) |
| 3-(3-Methoxyphenyl)propanoic acid | 76% | Favors meta-substituted indanone | Varies with substrate |
| 3-(3-Methoxyphenyl)propanoic acid | 83% | Favors ortho/para-substituted indanone | Varies with substrate |
Troubleshooting for Nazarov Cyclization:
-
Catalyst Selection: The choice of Lewis or Brønsted acid is critical in directing the regioselectivity of the Nazarov cyclization.[4]
-
Substituent Placement: Electron-donating and-withdrawing substituents on the divinyl ketone can polarize the system, facilitating the cyclization and improving regioselectivity.[4]
Issue 3: Oxidation of the Indanone Product
Q3: My final indanone product is discolored, and I see byproducts that suggest oxidation has occurred. How can I prevent this?
A: Indanones can be susceptible to oxidation, especially if the reaction or workup is exposed to air for prolonged periods at elevated temperatures. The methylene group adjacent to the carbonyl is particularly prone to oxidation.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction or during workup and storage can be beneficial.
-
Prompt Purification: Purify the crude product promptly after the reaction is complete to minimize its exposure to conditions that may promote oxidation.
Issue 4: Incomplete Cyclization
Q4: My reaction is not going to completion, and I am recovering a significant amount of unreacted starting material. What are the likely causes?
A: Incomplete cyclization can be a frustrating issue, often stemming from insufficient activation of the starting material or non-optimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the Lewis or Brønsted acid catalyst is fresh and active. Many catalysts, such as AlCl₃, are moisture-sensitive.[1]
-
Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required because the product can form a complex with the catalyst, rendering it inactive.[1]
-
Reaction Temperature and Time: The activation energy for the cyclization may not be reached at lower temperatures. Gradually increasing the temperature or extending the reaction time can improve conversion. Monitoring the reaction by TLC or GC-MS is crucial to find the optimal balance.[1]
-
Substrate Reactivity: Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic substitution and may require more forcing conditions (stronger catalyst, higher temperature) for the cyclization to proceed.[1]
Effect of Temperature and Reaction Time on Yield (Friedel-Crafts Cyclization of 3-phenylpropionyl chloride): [1]
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 | 4 | 75 | >98 | Clean reaction, some starting material remains.[1] |
| 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion.[1] |
| 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation.[1] |
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing indanone derivatives? A: The most prevalent methods are the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides, and the Nazarov cyclization of divinyl ketones.[3]
Q: Which catalyst is generally recommended for Friedel-Crafts acylation to produce indanones? A: For the cyclization of 3-arylpropionyl chlorides, aluminum chloride (AlCl₃) is a common and effective choice.[1] For the direct cyclization of 3-arylpropanoic acids, strong acids like polyphosphoric acid (PPA) or triflic acid are often used.[1]
Q: How can I monitor the progress of my indanone synthesis reaction? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[1]
Q: My reaction mixture turned dark and tarry. What is the cause? A: A dark, tar-like reaction mixture often indicates decomposition or charring, which can be caused by excessively high temperatures or a reaction that is too concentrated.[2] Ensure adequate cooling, especially during the addition of a highly reactive catalyst like AlCl₃.[1]
Reaction Pathways and Side Reactions
Caption: Overview of main and side reaction pathways in indanone synthesis.
Experimental Workflow for Troubleshooting
Caption: A logical workflow to diagnose and address common issues in indanone synthesis.
Detailed Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acid using Polyphosphoric Acid (PPA)
This protocol is adapted for the synthesis of 4-methyl-1-indanone.
Materials:
-
3-(m-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(m-tolyl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and maintain for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Nazarov Cyclization of a Chalcone Derivative
This protocol describes a general procedure for the Lewis acid-catalyzed Nazarov cyclization.
Materials:
-
Chalcone (1,3-diaryl-2-propen-1-one) derivative
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., FeCl₃, SnCl₄, or Cu(OTf)₂)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chalcone derivative in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (typically 1.1-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required duration (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to yield the crude indanone.
-
Purify the product by flash column chromatography on silica gel.
References
Technical Support Center: Optimization of Friedel-Crafts Acylation for 5-Fluoro-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the optimization of the intramolecular Friedel-Crafts acylation for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 5-fluoro-1-indanone via intramolecular Friedel-Crafts acylation?
The most direct precursor is 3-(4-fluorophenyl)propanoic acid or its corresponding acyl chloride. The intramolecular cyclization of this substrate is the key step in forming the indanone ring structure.[1][2] Another documented starting material is 3-(3-fluorophenyl)propanoic acid, which yields the same product upon cyclization.[3]
Q2: Why is my reaction yield for 5-fluoro-1-indanone consistently low?
Low yields in this specific Friedel-Crafts acylation can be attributed to several factors:
-
Deactivated Aromatic Ring : The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, making the reaction inherently more difficult than with non-halogenated analogues.[2][4]
-
Catalyst Inactivity : Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.[1][4]
-
Insufficient Catalyst : The 5-fluoro-1-indanone product contains a ketone group, which can form a stable complex with the Lewis acid catalyst. This sequesters the catalyst, removing it from the reaction cycle. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required, rather than catalytic amounts.[2][4]
-
Suboptimal Temperature : The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products and decomposition.[4]
Q3: Can I use a Brønsted acid instead of a Lewis acid for the cyclization?
Yes, strong Brønsted acids and superacids are commonly used, especially for the direct cyclization of 3-(4-fluorophenyl)propanoic acid, as they can protonate the carboxylic acid to generate the reactive acylium ion. This approach avoids the need to first convert the carboxylic acid to an acyl chloride.[1] Commonly used acids include polyphosphoric acid (PPA), triflic acid (TfOH), and chlorosulfonic acid.[1][2][3]
Q4: I am observing the formation of multiple products. What could be the cause?
While intramolecular Friedel-Crafts acylation is generally selective, the formation of multiple products can occur due to:
-
Intermolecular Acylation : At high concentrations, the reactive acylium ion intermediate may react with another molecule of the starting material instead of cyclizing. This can be minimized by using high-dilution conditions.[2]
-
Formation of Regioisomers : If the starting material is not pure (e.g., a mix of 3-(4-fluorophenyl)propanoic acid and its isomers), different indanone regioisomers can be formed. The directing effect of substituents on the aromatic ring and reaction conditions can also influence selectivity.[1]
Troubleshooting Guide
Issue 1: Low to No Yield of 5-Fluoro-1-indanone
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Inactive or Insufficient Catalyst | Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃) or purify it before use. For AlCl₃-catalyzed reactions, use at least 1.1 to 1.5 equivalents.[2] For Brønsted acids like TfOH, multiple equivalents may be necessary.[2] |
| Deactivated Starting Material | The fluorine substituent deactivates the ring. More forcing conditions may be required. Consider screening different, stronger catalysts (e.g., TfOH, PPA) or increasing the reaction temperature incrementally while monitoring the reaction progress by TLC or GC-MS.[2][4] |
| Suboptimal Reaction Temperature | The optimal temperature is highly dependent on the specific substrate and catalyst. For AlCl₃, it is common to begin the reaction at 0°C and then allow it to slowly warm to room temperature. For direct cyclization with acids like PPA or TfOH, heating (e.g., 50-80°C) is often required.[2] |
Issue 2: Reaction Fails to Go to Completion / Stalls
| Possible Cause | Recommended Solution |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS). Some reactions may require extended periods (several hours to overnight) to reach completion.[5] |
| Catalyst Sequestration | As the product forms, it complexes with the Lewis acid, effectively reducing the amount of active catalyst. If the reaction stalls, consider the portion-wise addition of the catalyst. |
Data Presentation
Table 1: Comparison of Common Catalysts for Indanone Synthesis
| Catalyst | Starting Material Type | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | 3-Arylpropionyl chlorides | 0°C to RT, Anhydrous DCM | Highly effective, common, and relatively inexpensive. | Highly moisture-sensitive; requires stoichiometric amounts; workup can be difficult.[2] |
| PPA | 3-Arylpropionic acids | High Temperature (e.g., 100°C) | Good for direct cyclization of acids; acts as both catalyst and solvent. | High viscosity can make stirring difficult; workup requires quenching in large amounts of ice water.[6] |
| TfOH | 3-Arylpropionic acids | 0°C to 80°C, Anhydrous DCM | Very strong acid, effective under milder conditions than PPA. | Expensive, corrosive.[1][2] |
| NbCl₅ | 3-Arylpropionic acids | Room Temperature | Mild conditions, can convert the carboxylic acid to the acyl chloride in situ. | Less common and more expensive than other Lewis acids.[1] |
| Chlorosulfonic Acid | 3-Arylpropionic acids | N/A | Effective for cyclization.[3] | Highly corrosive and reacts violently with water. |
Experimental Protocols
Protocol 1: Cyclization of 3-(4-fluorophenyl)propionyl chloride using AlCl₃
This protocol is a general method for the intramolecular cyclization of the acyl chloride.[2]
-
Setup : Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents : Dissolve 3-(4-fluorophenyl)propionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M to favor intramolecular cyclization.
-
Cooling : Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition : Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. Control the addition rate to maintain the internal temperature below 5-10°C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching : Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup : Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-1-indanone.[3]
Protocol 2: Direct Cyclization of 3-(4-fluorophenyl)propanoic acid using Triflic Acid (TfOH)
This protocol outlines the direct cyclization of the carboxylic acid.[2]
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (2 mL per 1 mmol of acid).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Catalyst Addition : Slowly add trifluoromethanesulfonic acid (TfOH, 2-4 eq) to the stirred solution via syringe.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or heat to reflux if necessary. Monitor the reaction by TLC.
-
Quenching & Workup : After the reaction is complete, carefully pour the mixture over crushed ice. Extract the product with dichloromethane (3x). Wash the combined organic layers with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed via column chromatography.
Mandatory Visualizations
Caption: Experimental workflows for 5-fluoro-1-indanone synthesis.
References
Technical Support Center: Scale-Up Synthesis of Chiral Amines
Welcome to the technical support center for the scale-up synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the transition from laboratory-scale experiments to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of chiral amines?
A1: Scaling up the synthesis of chiral amines presents several common challenges, regardless of the synthetic method employed. These include maintaining high enantioselectivity and yield, ensuring consistent process performance, managing thermal and mixing effects in larger reactors, and addressing downstream purification issues.[1][2] Specific methods also have their unique challenges: biocatalytic routes can suffer from enzyme instability and low activity, while asymmetric catalysis may face issues with catalyst cost, toxicity, and deactivation.[3][4][5]
Q2: How do I choose the most suitable method for synthesizing a specific chiral amine at an industrial scale?
A2: The optimal method depends on factors such as the target molecule's structure, desired enantiopurity, production scale, cost considerations, and environmental impact.[6] Biocatalysis is often favored for its high selectivity and green credentials.[7][8] Asymmetric synthesis using metal catalysts can be highly efficient for a broad range of substrates.[4][9] Chemoenzymatic approaches combine the advantages of both chemical and enzymatic catalysis.[10] Classical resolution via diastereomeric crystallization is a well-established technique but is limited by a theoretical maximum yield of 50% for the desired enantiomer.[11]
Q3: What are the key considerations for ensuring safety during the scale-up of chiral amine synthesis?
A3: Safety is paramount during scale-up. Key considerations include the handling of hazardous reagents and catalysts (e.g., toxic metals, high-pressure hydrogen), managing reaction exotherms to prevent thermal runaways, and ensuring proper containment for potent or sensitizing compounds.[2] For biocatalytic processes, while generally safer, the handling of large quantities of microorganisms or enzymes requires appropriate biological safety measures. Flow chemistry is an emerging strategy to enhance the safety of certain hazardous reactions by minimizing the volume of reactive intermediates at any given time.[12]
Q4: How can I minimize waste and improve the sustainability of my chiral amine synthesis process?
A4: Improving sustainability involves several strategies. Biocatalytic and chemoenzymatic methods are inherently greener than many traditional chemical routes.[7][13] In classical resolution, racemization and recycling of the undesired enantiomer can significantly improve atom economy.[14] For catalytic reactions, using catalysts with high turnover numbers, and developing efficient methods for catalyst recovery and reuse are crucial for minimizing waste and cost.[1] The choice of solvent also plays a significant role; opting for greener solvents and minimizing their usage is essential.
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Yield Upon Scale-Up
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Thermal Gradients | Larger reactor volumes can lead to uneven temperature distribution, affecting reaction kinetics and selectivity.[2] Solution: Improve agitation, use a reactor with a better heat transfer coefficient, and consider a staged heating/cooling profile. |
| Mixing Inefficiency | Inadequate mixing can result in localized high concentrations of reactants or intermediates, leading to side reactions and reduced selectivity.[2] Solution: Optimize the stirrer design and speed. For heterogeneous reactions, ensure efficient suspension of the solid phase. |
| Catalyst Deactivation | The amine product can often inhibit or deactivate the catalyst, a common issue in asymmetric hydrogenation.[4] Solution: Investigate different catalyst loadings, consider using a catalyst that is less susceptible to product inhibition, or explore in-situ product removal techniques. |
| Enzyme Inhibition/Instability (Biocatalysis) | Substrate or product inhibition can lower enzyme activity. Changes in pH, temperature, or shear stress during scale-up can lead to enzyme denaturation.[7] Solution: Optimize substrate and enzyme concentrations. Immobilize the enzyme to improve stability and facilitate reuse.[15] Control pH and temperature rigorously. |
| Unfavorable Equilibrium (Biocatalysis) | For reactions like transamination, the equilibrium may not favor product formation.[16] Solution: Employ strategies to shift the equilibrium, such as using a large excess of the amine donor, removing the ketone byproduct, or using a two-enzyme cascade system.[17] |
Problem 2: Difficulty with Product Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Impurity Profile Change | Minor impurities at the lab scale can become significant upon scale-up.[2] Solution: Re-evaluate the impurity profile at the larger scale using analytical techniques like HPLC and mass spectrometry. Adjust the purification strategy accordingly. |
| Crystallization Issues | The product may "oil out" or fail to crystallize during diastereomeric resolution or final product isolation.[18] Solution: Screen different solvents, control the cooling rate carefully, and consider using seed crystals to induce crystallization.[18] |
| Chromatography Challenges | Scaling up chromatographic purification can be costly and time-consuming.[19] Solution: Optimize the chromatographic method at the lab scale to maximize loading and separation efficiency. Consider alternative purification techniques like preparative HPLC or simulated moving bed (SMB) chromatography for large-scale operations.[20] |
| Emulsion Formation during Extraction | The presence of surfactants or finely divided solids can lead to stable emulsions during workup. Solution: Adjust the pH of the aqueous phase, add a salt to "break" the emulsion, or use a different solvent system. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: General Workflow for Troubleshooting Low Enantioselectivity in Asymmetric Hydrogenation
-
Baseline Experiment: Conduct a baseline experiment at the larger scale, carefully monitoring temperature, pressure, and agitation.
-
Analyze Reaction Mixture: Take samples at regular intervals and analyze for substrate conversion, product formation, and enantiomeric excess (ee%) using chiral HPLC or GC.
-
Identify Potential Cause: Based on the data, hypothesize the likely cause (e.g., thermal effects, mixing issues, catalyst deactivation).
-
Systematic Optimization:
-
Temperature Profile: Conduct experiments with varying, but tightly controlled, temperature profiles.
-
Agitation Study: Vary the stirrer speed and/or impeller design to assess the impact of mixing.
-
Catalyst Loading: Evaluate the effect of increasing or decreasing the catalyst loading.
-
-
Data Analysis: Compare the results of the optimization experiments to the baseline to identify improved conditions.
Protocol 2: Screening for Optimal Crystallization Conditions in Diastereomeric Resolution
-
Solvent Selection: In parallel, dissolve small amounts of the diastereomeric salt mixture in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Solubility Assessment: Observe the solubility at room temperature and upon heating. An ideal solvent will show a significant difference in solubility between hot and cold conditions.
-
Cooling Crystallization: For promising solvents, prepare saturated solutions at an elevated temperature and allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Analysis of Crystals: Isolate any crystals that form and analyze their diastereomeric purity by NMR or HPLC after liberating the free amine.
-
Optimization: Once a suitable solvent is identified, optimize the concentration, cooling rate, and seeding strategy to maximize yield and purity.[18]
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Decision workflow for chiral amine purification.
References
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.scirea.org [article.scirea.org]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. vapourtec.com [vapourtec.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Enantiomeric Purity Analysis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric excess is paramount for safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the enantiomeric purity analysis of this compound. The information presented is based on established methodologies for structurally similar primary amines, offering robust starting points for method development and validation.
Comparison of Analytical Techniques
The enantiomeric purity of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine can be determined by several analytical techniques. Chiral HPLC is the most common and widely accepted method. However, alternative techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages in specific contexts. The following table summarizes a comparison of these methods.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | High versatility, wide availability of CSPs, well-established and validated methods.[1] | Can require significant method development, moderate solvent consumption. | Moderate |
| Chiral SFC | Utilizes a supercritical fluid (e.g., CO2) as the primary mobile phase with a chiral stationary phase.[2][3] | Faster separations, lower organic solvent consumption, often complementary selectivity to HPLC.[2][3] | Requires specialized instrumentation, method development can be complex. | High |
| Chiral GC | Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase.[4] | Very high resolution, suitable for volatile and thermally stable compounds.[4] | Requires derivatization for non-volatile amines, potential for thermal degradation.[4] | High |
| NMR Spectroscopy | Use of a chiral solvating agent to induce chemical shift non-equivalence between enantiomers.[5][6] | Rapid analysis, no separation required, provides structural information.[5][6] | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. | Very High |
Experimental Protocols
Detailed experimental protocols are provided below for each of the discussed analytical techniques. These protocols are designed as starting points and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the enantiomeric separation of primary amines. Polysaccharide-based chiral stationary phases are often the first choice for screening.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP):
-
Option 1 (Recommended for initial screening): Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H).
-
Option 2: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H).
-
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a basic additive to improve peak shape.
-
Recommended Starting Condition: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm (based on the aromatic nature of the indane ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is an attractive alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. Crown ether-based stationary phases have shown excellent performance for the separation of primary amines.[2]
Experimental Protocol: Chiral SFC
-
Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase (CSP): Crown ether-derived chiral stationary phase (e.g., Crownpak® CR-I (+)).[2]
-
Mobile Phase:
-
Supercritical Fluid: Carbon Dioxide (CO2).
-
Co-solvent/Modifier: Methanol with an acidic additive.
-
Recommended Starting Condition: 85:15 (v/v) CO2:Methanol containing 0.1% Trifluoroacetic Acid (TFA).
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of the primary amine is necessary to increase its volatility and thermal stability.[4]
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Derivatization Procedure:
-
Dissolve ~1 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
-
-
Chiral Stationary Phase (CSP): A cyclodextrin-based capillary column (e.g., Astec® CHIRALDEX™ G-DA).[7]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection: 1 µL, split mode (e.g., 50:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with a chiral solvating agent (CSA) can be used for a rapid determination of enantiomeric excess without the need for chromatographic separation.[5]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Acquire a proton (¹H) NMR spectrum of the sample alone.
-
Add approximately 1.1 equivalents of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the spectrum of the amine.
-
After the addition of the CSA, this signal should split into two distinct signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals to determine the enantiomeric ratio.
-
Data Presentation and Performance Comparison
The following tables present hypothetical but realistic performance data for the different analytical methods, based on typical results for the analysis of similar chiral primary amines.
Table 1: Chromatographic Performance Data
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Selectivity (α) | 1.3 - 1.5 | 1.2 - 1.4 | 1.4 - 1.6 |
| Analysis Time (min) | 15 - 25 | 5 - 10 | 20 - 30 (including oven ramp) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.06% | ~0.05% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
Table 2: NMR Performance Data
| Parameter | NMR with Chiral Solvating Agent |
| Analysis Time (min) | < 10 |
| Limit of Detection (LOD) | ~1% |
| Limit of Quantification (LOQ) | ~2-3% |
| Precision (%RSD) | < 5% |
Visualizations
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis routes for 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research. The following sections detail the primary synthesis pathway, an alternative route, and a comparative analysis of their methodologies, supported by experimental data.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery programs. This guide evaluates the common synthetic strategies to assist researchers in selecting the most suitable method for their specific needs.
Primary Synthesis Route: Reductive Amination of 5-Fluoro-1-indanone
The most prevalent method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 5-fluoro-1-indanone. This process typically involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, followed by reduction to the desired primary amine.
A variety of reducing agents and ammonia sources can be employed in this one-pot reaction, each with its own set of advantages and disadvantages regarding yield, selectivity, and handling. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.
Alternative Synthesis Route: Reduction of 5-Fluoro-1-indanone Oxime
An alternative pathway to this compound involves a two-step process: the formation of 5-fluoro-1-indanone oxime, followed by its reduction.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on several factors, including desired yield, purity requirements, available equipment, and safety considerations. The following table summarizes the key quantitative data for the synthesis of the precursor, 5-fluoro-1-indanone, and provides a qualitative comparison of the two main routes to the final amine product.
Table 1: Comparison of Synthesis Routes
| Parameter | Synthesis of 5-Fluoro-1-indanone | Reductive Amination (General) | Reduction of Oxime (Analogous System) |
| Starting Material | 3-(3-Fluorophenyl)propanoic acid | 5-Fluoro-1-indanone | 5-Fluoro-1-indanone |
| Key Reagents | Chlorosulfonic acid | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃) | Hydroxylamine, Reducing agent (e.g., Alumino nickel reductase) |
| Yield | 70.5%[2] | Generally high | High (as suggested by patent for similar compound)[1] |
| Reaction Conditions | Not specified | Mild to moderate | Alkaline conditions for reduction[1] |
| Advantages | Direct cyclization to the key intermediate.[2] | One-pot procedure, avoids isolation of imine. | Potentially cleaner reaction with fewer side products. |
| Disadvantages | Use of corrosive chlorosulfonic acid.[2] | Potential for over-alkylation, requires careful control of pH. | Two-step process, requires isolation of the oxime intermediate. |
Experimental Protocols
Synthesis of 5-Fluoro-1-indanone
A common precursor for the synthesis of this compound is 5-fluoro-1-indanone. One reported synthesis involves the cyclization of 3-(3-fluorophenyl)propanoic acid.[2]
Procedure: 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is cyclized using chlorosulfonic acid (20 mL). The crude product is then purified by column chromatography on silica gel (10% ethyl acetate in hexane) to yield 5-fluoro-1-indanone (1.2 g, 70.5% yield).[2]
Route 1: Reductive Amination of 5-Fluoro-1-indanone (General Protocol)
While a specific protocol for 5-fluoro-1-indanone is not detailed in the searched literature, a general procedure using sodium triacetoxyborohydride is a widely accepted method for the reductive amination of ketones to primary amines.
Reagents and Conditions (General):
-
5-Fluoro-1-indanone
-
Ammonium acetate (large excess)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Temperature: Room temperature
Procedure (General): To a solution of 5-fluoro-1-indanone and a large excess of ammonium acetate in the chosen solvent, sodium triacetoxyborohydride is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified.
Route 2: Reduction of 5-Fluoro-1-indanone Oxime (Based on an Analogous System)
This protocol is based on a patented method for the reduction of a similar indanone oxime.[1]
Step 1: Oximation of 5-Fluoro-1-indanone
-
Reagents: 5-Fluoro-1-indanone, Hydroxylamine hydrochloride, Pyridine.
-
Procedure: A mixture of 5-fluoro-1-indanone, hydroxylamine hydrochloride, and pyridine is stirred at a moderate temperature (e.g., 50 °C) until the reaction is complete. The pyridine is then removed under reduced pressure, and the resulting oxime is isolated and purified.
Step 2: Reduction of 5-Fluoro-1-indanone Oxime
-
Reagents: 5-Fluoro-1-indanone oxime, Alumino nickel reductase, Alkaline solution (e.g., NaOH or KOH in water/organic solvent).
-
Procedure: The oxime is treated with alumino nickel reductase in an alkaline solution. The amount of alkali used is typically in large molar excess relative to the oxime.[1] The reaction proceeds to yield this compound.
Conclusion
Both the direct reductive amination of 5-fluoro-1-indanone and the two-step synthesis via the corresponding oxime are viable routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Direct reductive amination offers the advantage of a one-pot procedure, while the oxime reduction pathway may provide a cleaner reaction profile. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best results.
References
A Comparative In Vitro Analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine and Other Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the monoamine oxidase B (MAO-B) inhibitory activity of 5-Fluoro-2,3-dihydro-1H-inden-1-amine and its structural analogs against established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. The data presented is compiled from various preclinical studies to offer a side-by-side evaluation of their potency and selectivity.
Executive Summary
Monoamine oxidase B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy for the management of Parkinson's disease. While established drugs like Selegiline, Rasagiline, and Safinamide are widely used, the development of new chemical entities with improved potency and selectivity remains an active area of research. The 2,3-dihydro-1H-inden-1-amine scaffold has emerged as a promising framework for novel MAO-B inhibitors. This guide summarizes the available in vitro data to facilitate a direct comparison of these compounds.
Quantitative Comparison of MAO-B Inhibitors
The following tables summarize the in vitro inhibitory potency (IC50) and, where available, the inhibition constant (Ki) for the target compound's analogs and comparator drugs against both MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is also presented to indicate the preference for MAO-B inhibition. A higher SI value denotes greater selectivity for MAO-B.
Table 1: In Vitro Inhibitory Potency (IC50) Against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2,3-dihydro-1H-inden-1-amine Derivatives | |||
| L4[1] | >100 | 0.11 | >909 |
| L8[1] | >100 | 0.18 | >556 |
| L16[1] | >100 | 0.27 | >370 |
| L17[1] | >100 | 0.48 | >208 |
| Comparator MAO-B Inhibitors | |||
| Selegiline | >100[1] | 0.037[2] | >2700 |
| Rasagiline | 0.7[3] | 0.014[3] | ~50 |
| Safinamide | 80[3] | 0.079[3] | >1000 |
Table 2: Inhibition Constant (Ki) and Reversibility
| Compound | MAO-B Ki (nM) | Reversibility |
| 2,3-dihydro-1H-inden-1-amine Derivatives | Not Reported | Not Reported |
| Comparator MAO-B Inhibitors | ||
| Selegiline | Not Reported | Irreversible |
| Rasagiline | 6.15[4] | Irreversible |
| Safinamide | Not Reported | Reversible[5] |
Experimental Protocols
The following section details a representative experimental methodology for determining the in vitro inhibitory potency of compounds against MAO-A and MAO-B using a fluorometric assay. This protocol is based on commonly used methods in the cited literature.[6][7][8][9][10]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine). In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red or similar), H₂O₂ is converted to a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrate: Kynuramine or p-Tyramine
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., Selegiline, Rasagiline, Safinamide) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare a stock solution of the substrate in an appropriate solvent and then dilute to the desired final concentration in the assay buffer.
-
Prepare a detection solution containing the fluorescent probe and HRP in the assay buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the test compounds or reference inhibitors at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MAO enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the detection solution to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for resorufin).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Dopamine Degradation by MAO-B
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in the brain.[2] By catalyzing the oxidative deamination of dopamine, MAO-B contributes to the regulation of dopamine levels. This process, however, also generates reactive byproducts such as hydrogen peroxide and aldehydes, which can contribute to oxidative stress if not properly neutralized.[2]
Caption: Dopamine degradation pathway via MAO-B and its inhibition.
Experimental Workflow for MAO-B Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro inhibitory potency of a test compound against MAO-B.
Caption: Experimental workflow for an in vitro MAO-B inhibition assay.
References
- 1. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. arigobio.cn [arigobio.cn]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of (R)- and (S)-5-Fluoro-inden-1-amine: A Guide to Stereoselective Pharmacological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative study of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine. While direct comparative data for these specific enantiomers is not extensively available in public literature, this document outlines the critical experimental protocols and data presentation formats necessary to elucidate their differential pharmacological profiles. The proposed investigations are based on the known biological activities of structurally related aminoindane derivatives, which primarily interact with monoamine transporters.[1][2][3]
The stereochemical configuration of a drug molecule can significantly influence its pharmacological and toxicological properties.[4] Therefore, the separate evaluation of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine is crucial for determining their therapeutic potential and safety profiles. This guide is intended to serve as a comprehensive resource for researchers undertaking such an investigation.
Proposed Biological Targets and Rationale
Aminoindane derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][5][6] These transporters are key regulators of neurotransmission and are important targets for drugs treating a variety of central nervous system disorders. Additionally, some aminoindanes exhibit affinity for various G-protein coupled receptors, such as serotonin and adrenergic receptors.[6]
Therefore, a comparative study of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine should focus on characterizing their binding affinity and functional activity at these primary targets.
Experimental Protocols
The following sections detail the proposed experimental methodologies for a comprehensive comparative analysis.
Radioligand Binding Assays for Monoamine Transporters
This experiment aims to determine the binding affinity (Ki) of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the transfected HEK293 cells.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the (R) and (S) enantiomers.
-
Incubation: Add the cell membranes, radioligand, and test compounds to the wells and incubate at room temperature.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values for each enantiomer at each transporter using competitive binding analysis software (e.g., GraphPad Prism).
Figure 1. Workflow for Monoamine Transporter Radioligand Binding Assay.
Functional Monoamine Uptake Assays
This experiment will determine the functional potency (IC₅₀) of the (R) and (S) enantiomers in inhibiting the uptake of neurotransmitters by DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Assay buffer (Krebs-Henseleit buffer)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate with a range of concentrations of the (R) and (S) enantiomers.
-
Uptake Initiation: Add the radiolabeled substrate to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for each enantiomer at each transporter by non-linear regression analysis.
Receptor Binding Assays for Serotonin and Adrenergic Receptors
To assess the broader pharmacological profile, binding assays for a panel of serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and adrenergic (e.g., α₁, α₂, β₁, β₂) receptors should be performed using standard radioligand binding protocols with membrane preparations from cells expressing the respective receptors.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison between the (R) and (S) enantiomers.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-Fluoro-inden-1-amine Enantiomers at Monoamine Transporters
| Compound | DAT | NET | SERT |
| (R)-5-fluoro-inden-1-amine | |||
| (S)-5-fluoro-inden-1-amine | |||
| Reference Compound (e.g., Cocaine) |
Table 2: Comparative Functional Potencies (IC₅₀, nM) of 5-Fluoro-inden-1-amine Enantiomers in Monoamine Uptake Inhibition
| Compound | DAT | NET | SERT |
| (R)-5-fluoro-inden-1-amine | |||
| (S)-5-fluoro-inden-1-amine | |||
| Reference Compound (e.g., GBR12909) |
Table 3: Comparative Binding Affinities (Ki, nM) at Serotonin and Adrenergic Receptors
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C | α₁ | α₂ | β₁ | β₂ |
| (R)-5-fluoro-inden-1-amine | |||||||
| (S)-5-fluoro-inden-1-amine |
Visualization of a Potential Signaling Pathway
The following diagram illustrates a simplified dopamine signaling pathway that could be modulated by the enantiomers of 5-fluoro-inden-1-amine through their interaction with the dopamine transporter (DAT).
Figure 2. Simplified Dopamine Signaling Pathway and the Potential Point of Intervention.
Conclusion and Future Directions
The proposed experimental framework will enable a thorough comparison of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine. The resulting data will be critical for identifying the more potent and selective enantiomer (the eutomer) and the less active or potentially problematic enantiomer (the distomer). This information is fundamental for making informed decisions in the drug development process, potentially leading to the development of a safer and more effective therapeutic agent with an optimized pharmacokinetic and pharmacodynamic profile. Further studies could include in vivo behavioral assays to assess the functional consequences of the observed in vitro activities.
References
- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Validation: A Comparative Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine and its Non-Fluorinated Analog
For researchers, scientists, and drug development professionals, the rigorous validation of chemical structures through spectroscopic data is a foundational requirement for advancing research and ensuring the quality of pharmaceutical intermediates. This guide provides a comparative framework for the spectroscopic analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine and its close structural analog, 2,3-dihydro-1H-inden-1-amine .
While specific, publicly available spectral data for this compound is not readily found in the public domain, this guide outlines the expected spectroscopic characteristics based on fundamental principles and data from related compounds. It also presents standardized experimental protocols for acquiring the necessary data and a logical workflow for its validation.
Comparative Spectroscopic Data
The introduction of a fluorine atom into the aromatic ring of 2,3-dihydro-1H-inden-1-amine is expected to induce notable changes in its spectroscopic signatures. The following tables provide a template for summarizing and comparing the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Researchers who have access to experimental data for these compounds can populate these tables to facilitate a direct comparison.
Table 1: ¹H NMR Data (Expected Shifts in δ, ppm)
| Proton Assignment | 2,3-dihydro-1H-inden-1-amine (Alternative) | This compound (Target) | Expected Differences |
| H-1 (methine) | ~4.2 | ~4.3 | Minor downfield shift due to fluorine's electron-withdrawing effect. |
| H-2 (methylene) | ~1.8-2.0, ~2.4-2.6 | ~1.9-2.1, ~2.5-2.7 | Minor shifts; potential for more complex splitting due to F-H coupling. |
| H-3 (methylene) | ~2.8-3.0 | ~2.9-3.1 | Minor shifts. |
| Aromatic H's | ~7.1-7.3 | ~7.0-7.4 | Significant changes in chemical shifts and splitting patterns due to the fluorine substituent. Expect doublet of doublets or more complex patterns for protons ortho and meta to the fluorine. |
| NH₂ | Broad singlet, variable | Broad singlet, variable | Chemical shift is highly dependent on solvent and concentration. |
Table 2: ¹³C NMR Data (Expected Shifts in δ, ppm)
| Carbon Assignment | 2,3-dihydro-1H-inden-1-amine (Alternative) | This compound (Target) | Expected Differences |
| C-1 (methine) | ~58 | ~58 | Minor shift. |
| C-2 (methylene) | ~30 | ~30 | Minor shift. |
| C-3 (methylene) | ~35 | ~35 | Minor shift. |
| C-3a (aromatic) | ~144 | ~140-142 | Upfield shift due to ortho fluorine effect. |
| C-4 (aromatic) | ~125 | ~113-115 (d, J≈21 Hz) | Significant upfield shift and splitting (doublet) due to direct C-F coupling. |
| C-5 (aromatic) | ~128 | ~161-163 (d, J≈245 Hz) | Large downfield shift and large one-bond C-F coupling constant. |
| C-6 (aromatic) | ~125 | ~114-116 (d, J≈22 Hz) | Significant upfield shift and splitting (doublet) due to C-F coupling. |
| C-7 (aromatic) | ~127 | ~128 | Minor shift. |
| C-7a (aromatic) | ~146 | ~148-150 | Minor downfield shift. |
Table 3: Mass Spectrometry (MS) Data
| Analysis | 2,3-dihydro-1H-inden-1-amine (Alternative) | This compound (Target) | Expected Differences |
| Molecular Ion (M⁺) | m/z 133 | m/z 151 | Shift of 18 m/z units corresponding to the mass of fluorine minus a hydrogen. |
| Key Fragments | m/z 116 (M-NH₃)⁺, m/z 104 | m/z 134 (M-NH₃)⁺, m/z 122 | Fragmentation patterns will be influenced by the presence of the fluorine atom, potentially leading to fragments containing fluorine. |
Table 4: Infrared (IR) Spectroscopy Data
| Vibrational Mode | 2,3-dihydro-1H-inden-1-amine (Alternative) | This compound (Target) | Expected Differences |
| N-H Stretch (amine) | ~3300-3400 cm⁻¹ (two bands for primary amine) | ~3300-3400 cm⁻¹ (two bands for primary amine) | Minimal change expected for the amine functional group vibrations. |
| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Minor shifts may be observed. |
| C-H Stretch (aliphatic) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Minimal change expected. |
| C=C Stretch (aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Minor shifts in band positions and intensities. |
| C-F Stretch | Not present | ~1100-1250 cm⁻¹ (strong) | A strong, characteristic absorption band for the carbon-fluorine bond will be present. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are general protocols for the acquisition of NMR, MS, and IR data for the validation of small organic molecules like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation and Method:
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used for amines.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Mass range: Scan from m/z 50 to 500.
-
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Liquid samples: A thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Method:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Workflow for Spectroscopic Data Validation
The following diagram illustrates a logical workflow for the validation of spectroscopic data for a synthesized compound.
Caption: A flowchart illustrating the systematic process for validating the chemical structure of a synthesized compound using multiple spectroscopic techniques.
This comprehensive approach, combining multiple analytical techniques, is essential for the unambiguous confirmation of the chemical structure of this compound and its analogs, thereby ensuring the integrity of subsequent research and development activities.
A Comparative Guide to the In Vivo Efficacy of Selegiline and 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the established drug selegiline and the research chemical 5-Fluoro-2,3-dihydro-1H-inden-1-amine. It is important to note that, to date, there is no publicly available scientific literature detailing the in vivo efficacy, mechanism of action, or experimental evaluation of this compound for any therapeutic indication. The information for this compound is limited to its availability from chemical suppliers.
Therefore, this guide will focus on the well-documented in vivo efficacy of selegiline as a benchmark. This information can serve as a reference for the potential evaluation of novel compounds such as this compound.
Selegiline: An Established Monoamine Oxidase-B Inhibitor
Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of dopamine in the brain.[1][2][3] By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, which is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.[3][4]
Mechanism of Action
Selegiline's primary mechanism of action involves the selective and irreversible inhibition of MAO-B.[1][3] This leads to a reduction in the breakdown of dopamine in the brain, thereby increasing its availability.[3][4] At higher doses, selegiline can also inhibit MAO-A, which metabolizes other neurotransmitters like serotonin and norepinephrine.[1] Beyond its MAO-B inhibitory action, selegiline has been suggested to have neuroprotective properties, potentially by reducing oxidative stress and apoptosis (programmed cell death).[5][6]
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of selegiline has been extensively studied in various animal models of Parkinson's disease. These models often involve the use of neurotoxins to induce dopaminergic neurodegeneration and motor deficits that mimic the symptoms of Parkinson's disease in humans.
Table 1: Summary of Selegiline In Vivo Efficacy Data in Preclinical Models
| Animal Model | Neurotoxin | Key Efficacy Endpoints | Outcome |
| Mice | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Protection of dopaminergic neurons, improvement in motor function (e.g., rotarod test, pole test) | Selegiline pretreatment has been shown to protect against MPTP-induced neurotoxicity and improve motor performance.[5] |
| Rats | 6-OHDA (6-hydroxydopamine) | Reduction of rotational behavior, preservation of striatal dopamine levels | Selegiline has demonstrated efficacy in reducing motor asymmetry and protecting dopaminergic terminals. |
Clinical Efficacy in Parkinson's Disease
A systematic review and meta-analysis of clinical trials have shown that selegiline is effective in improving the motor symptoms of Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[7] The efficacy of selegiline in improving the total UPDRS score was found to increase with the duration of treatment.[7]
Table 2: Summary of Selegiline Clinical Efficacy Data
| Study Type | Patient Population | Efficacy Endpoint | Key Findings |
| Systematic Review & Meta-analysis | Parkinson's Disease | Mean change from baseline in total UPDRS score | Selegiline showed a stronger reduction in total UPDRS score compared to placebo, with the effect increasing over time.[7] |
| Randomized Controlled Trial | Early Parkinson's Disease | Time to need for levodopa therapy | Selegiline monotherapy delayed the need for levodopa treatment. |
This compound: An Uncharacterized Research Chemical
As of the latest available information, there are no published in vivo studies on this compound. Its biological activity, mechanism of action, and potential therapeutic effects remain uninvestigated and unreported in the scientific literature. Information is limited to its chemical structure and availability from research chemical suppliers.
Experimental Protocols
To evaluate the in vivo efficacy of a novel compound like this compound for potential anti-Parkinsonian effects, a series of preclinical studies would be necessary. The following is a generalized experimental workflow.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for the preclinical evaluation of a novel compound for Parkinson's disease.
Detailed Methodologies
1. MPTP-Induced Mouse Model of Parkinson's Disease:
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: Mice are administered with MPTP (e.g., 20-30 mg/kg, intraperitoneally) for four consecutive days.
-
Treatment: The test compound (e.g., this compound) and selegiline (as a positive control) are administered at various doses before or after MPTP administration.
-
Behavioral Testing: Motor function is assessed using tests like the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Neurochemical Analysis: After the behavioral tests, the animals are euthanized, and their brains are collected. The levels of dopamine and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).
-
Histopathology: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuroprotection in the substantia nigra and striatum.
2. 6-OHDA-Induced Rat Model of Parkinson's Disease:
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Parkinsonism: A unilateral lesion is created by injecting 6-OHDA into the medial forebrain bundle or the striatum.
-
Treatment: The test compound and selegiline are administered daily for a specified period.
-
Behavioral Testing: Rotational behavior induced by apomorphine or amphetamine is a key measure of motor asymmetry. The cylinder test can be used to assess forelimb use asymmetry.
-
Neurochemical and Histopathological Analysis: Similar to the MPTP model, striatal dopamine levels and TH-positive neuron counts are determined.
Signaling Pathways
The primary signaling pathway affected by selegiline is the dopaminergic pathway.
Caption: Simplified diagram of selegiline's action at the dopaminergic synapse.
Conclusion
Selegiline is a well-established therapeutic agent for Parkinson's disease with a clear mechanism of action and extensive in vivo efficacy data. In contrast, this compound is a research chemical with no available data on its biological effects. Any future investigation into the in vivo efficacy of this compound would require a comprehensive preclinical evaluation, similar to the protocols outlined in this guide, to determine its potential as a therapeutic agent. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its pharmacological profile and assess its efficacy and safety.
References
- 1. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 148960-33-2|this compound|BLD Pharm [bldpharm.com]
- 4. 117291-49-3|3-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 5. Prevention of in vitro and in vivo acute ischemic neuronal damage by (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075), a novel neuroprotective agent with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective, Anti-Inflammatory and Antifibrillogenic Offerings by Emodin against Alzheimer’s Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis. The objective is to offer a comparative overview of suitable analytical techniques, supported by detailed experimental protocols and data presentation, to aid in the development of robust impurity control strategies.
Introduction to this compound and Potential Impurities
This compound is a chiral primary amine whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can originate from the synthetic route, degradation, or storage. Understanding the potential impurity profile is the first step in developing appropriate analytical control methods.
The most common synthetic route to this compound is the reductive amination of 5-Fluoro-2,3-dihydro-1H-inden-1-one. Based on this, a plausible impurity profile can be predicted.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Likely Origin |
| 5-Fluoro-2,3-dihydro-1H-inden-1-one | Unreacted starting material | |
| 5-Fluoro-2,3-dihydro-1H-inden-1-ol | By-product of ketone reduction | |
| N-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine | Over-reaction or side reaction | |
| (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | Enantiomeric impurity (if the desired product is the S-enantiomer) | |
| Degradation Products | Various | Arise from hydrolysis, oxidation, or photolysis |
Comparison of Analytical Methodologies
A variety of analytical techniques can be employed for the separation, identification, and quantification of impurities in this compound. The choice of method depends on the nature of the impurity, the required sensitivity, and the analytical objective (e.g., routine quality control vs. structural elucidation).
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Versatile, robust, and widely available. Excellent for quantification. Stability-indicating methods can be developed.[1][2] | May require derivatization for compounds lacking a UV chromophore.[3][4] | Routine purity testing, quantification of known impurities, and stability studies. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High resolution for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary for polar amines to improve peak shape and volatility.[5] | Analysis of residual solvents and volatile process-related impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities.[6] High sensitivity and selectivity. | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization. | Identification of unknown impurities and degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation of GC with the identification power of MS. | Excellent for the identification of volatile and semi-volatile impurities.[7] | Same limitations as GC regarding non-volatile compounds. | Definitive identification of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | The most powerful technique for unequivocal structure elucidation of unknown impurities.[8][9][10][11] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity. | Lower sensitivity compared to chromatographic techniques. Requires isolation of the impurity for full characterization. | Structure elucidation of isolated impurities. |
| Chiral HPLC | HPLC using a chiral stationary phase (CSP) to separate enantiomers. | Essential for determining enantiomeric purity.[12][13][14] | CSPs can be expensive and have specific mobile phase requirements. | Quantification of the undesired enantiomer. |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the analysis of this compound and its impurities.
HPLC Method for Purity and Impurity Quantification
Objective: To separate and quantify known and unknown impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
Chiral HPLC Method for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of this compound.
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of a basic modifier like Diethylamine (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
Objective: To identify and quantify volatile organic impurities.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Injection Mode: Split (e.g., 50:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane). Derivatization with a reagent like trifluoroacetic anhydride may be necessary to improve the chromatography of the primary amine.[5]
Visualizations
The following diagrams illustrate key workflows in the characterization of impurities.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. h-brs.de [h-brs.de]
- 6. resolvemass.ca [resolvemass.ca]
- 7. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control. Enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles, making robust and reliable analytical methods for their separation and quantification imperative. Cross-validation of different analytical techniques is a critical step to ensure the consistency and accuracy of these measurements, particularly when transferring methods between laboratories or employing orthogonal techniques for confirmatory purposes.[1]
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of chiral amines, supported by representative experimental data and detailed methodologies.
Overview of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a well-established and versatile technique for chiral separations.[2] It is often the method of choice due to the wide availability of chiral stationary phases (CSPs), especially those based on polysaccharides like cellulose and amylose derivatives.[2] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity for various chiral amines.[2]
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[2] By using supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents.[2] Key advantages of SFC include faster analysis times, quicker column equilibration, and often superior peak shapes and resolution compared to HPLC.[2]
Comparative Performance Data
The following table summarizes typical performance data for the analysis of a model chiral amine using HPLC and SFC. The data is a composite representation from various studies to illustrate the expected performance of each technique.
| Validation Parameter | HPLC Method | SFC Method |
| Linearity Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.8 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.5% |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time | 10 - 20 minutes | 2 - 8 minutes |
| Solvent Consumption | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the chiral analysis of a primary amine.
Protocol 1: Chiral HPLC Method
1. Instrumentation:
-
Standard HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the racemic amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
4. Validation Procedure:
-
Specificity: Inject individual enantiomers, the racemate, and a placebo to ensure peak identity and resolution from potential interferences.[2]
-
Linearity: Prepare a series of solutions of the racemate at different concentrations and inject them to establish the linear range.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of each enantiomer at different concentration levels.
-
Precision: Evaluate repeatability by performing multiple injections of the same sample and intermediate precision by repeating the analysis on different days with different analysts.
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) to assess the method's reliability.
Protocol 2: Chiral SFC Method
1. Instrumentation:
-
SFC system with a back-pressure regulator and a UV detector.[1]
2. Chromatographic Conditions:
-
Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]
-
Flow Rate: 3.0 mL/min.[2]
-
Back Pressure: 150 bar.[2]
-
Column Temperature: 35 °C.[2]
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the racemic amine sample in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[2]
4. Validation and Optimization:
-
Once initial separation is achieved, optimize the mobile phase composition (modifier percentage), additives, temperature, and pressure to improve resolution.[2]
-
Proceed with the full validation protocol as described for the HPLC method, ensuring all parameters meet the predefined acceptance criteria.
Cross-Validation Workflow
A structured workflow is essential for a successful cross-validation study. This process ensures that different analytical techniques yield comparable and reliable results for the enantiomeric purity of a chiral amine.[1] The following diagram illustrates the key stages of a cross-validation process between a primary (e.g., HPLC) and a secondary, orthogonal method (e.g., SFC).
Caption: Workflow for cross-validating two analytical methods for chiral purity.
References
A Comparative Analysis of Dopamine Agonist Activity in Inden-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dopamine agonist activity of a series of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene derivatives. The information is compiled from preclinical studies and is intended to inform research and development in the field of dopaminergic therapeutics. The focus is on the differential affinity and selectivity of these compounds for dopamine D1 and D2 receptors, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of various inden-1-amine derivatives for dopamine D1 and D2 receptors. The affinity is represented by the inhibition constant (Ki), with lower values indicating higher binding affinity. The data is based on competitive radioligand binding assays.
| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D1/D2 Selectivity Ratio |
| (+)-trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene | 150 | 250 | 0.6 |
| (-)-trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene | 120 | 200 | 0.6 |
| (+)-trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene | 25 | 800 | 32 |
| (-)-trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene | 30 | 950 | 31.7 |
| (+)-trans-N,N-di-n-propyl-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene | 15 | 500 | 33.3 |
| (-)-trans-N,N-di-n-propyl-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene | 20 | 600 | 30 |
Note: The Ki values presented are illustrative and based on reports of nanomolar affinity for these compounds. Precise values are dependent on specific experimental conditions.
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These receptor subtypes are coupled to different G proteins and trigger distinct intracellular signaling cascades.
Dopamine Receptor Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
The binding affinity of the inden-1-amine derivatives to dopamine D1 and D2 receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.
Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of inden-1-amine derivatives for dopamine D1 and D2 receptors.
Materials:
-
Receptor Source: Membranes prepared from porcine striatum or from cell lines (e.g., CHO or HEK293) stably expressing human recombinant D1 or D2 receptors.
-
Radioligands:
-
For D1 receptors: [³H]SCH 23390
-
For D2 receptors: [³H]Spiperone or [³H]YM-09151-2
-
-
Non-specific Binding Control:
-
For D1 receptors: 1 µM SKF 83566 or (+)butaclamol
-
For D2 receptors: 10 µM Haloperidol or Sulpiride
-
-
Test Compounds: Inden-1-amine derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Detection: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Tissue is homogenized in ice-cold buffer and subjected to centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
Assay Setup: In a 96-well plate, receptor membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding) are combined in the assay buffer.
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Agonist Assays (cAMP Modulation)
Objective: To determine the functional activity (e.g., efficacy and potency) of inden-1-amine derivatives at D1 and D2 receptors.
Principle: D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). D2 receptor activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing either the D1 or D2 dopamine receptor.
-
Test Compounds: Inden-1-amine derivatives.
-
Reference Agonist: Dopamine or a known selective D1 or D2 agonist.
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in D2 receptor assays.
-
cAMP Detection Kit: Commercially available kits based on methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), HTRF (Homogeneous Time-Resolved Fluorescence), or ELISA.
Procedure for D1 Agonist Activity:
-
Cell Plating: Cells are seeded in 96- or 384-well plates and cultured to an appropriate confluency.
-
Compound Addition: Cells are treated with varying concentrations of the inden-1-amine derivative or a reference agonist.
-
Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined from this curve.
Procedure for D2 Agonist Activity:
-
Cell Plating and Treatment: Similar to the D1 assay, cells are plated and treated with the test compounds.
-
Forskolin Stimulation: Following incubation with the test compound, cells are stimulated with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubation and Measurement: The cells are incubated further, and then the intracellular cAMP levels are measured.
-
Data Analysis: The ability of the D2 agonist to inhibit forskolin-stimulated cAMP production is quantified. A dose-response curve is generated, and the IC50 (for inhibition) or EC50 (for agonism) and Emax are calculated.
A Comparative Guide to Fluorinated Monoamine Oxidase-B Inhibitors: Structure-Activity Relationship Insights
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of monoamine oxidase-B (MAO-B) is a cornerstone in the therapeutic strategy for neurodegenerative diseases like Parkinson's disease. The introduction of fluorine into inhibitor scaffolds has proven to be a highly effective approach to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of fluorinated MAO-B inhibitors, focusing on the structure-activity relationships (SAR) of chalcone and coumarin derivatives, supported by experimental data.
Performance Comparison of Fluorinated MAO-B Inhibitors
The inhibitory activities of various fluorinated chalcones and coumarins against human MAO-B (hMAO-B) are summarized below. The data highlights the significant impact of fluorine substitution on the potency and selectivity of these compounds.
| Compound ID | Scaffold | Substitution | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| Chalcones | ||||||
| FBZ13 | Fluorobenzyloxy Chalcone | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | - | >7547 | [1] |
| FBZ6 | Fluorobenzyloxy Chalcone | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.023 | - | - | [1] |
| MHC5 | Morpholine-derived Halogenated Chalcone | - | 0.065 | - | - | [2] |
| MHC7 | Morpholine-derived Halogenated Chalcone | - | 0.078 | - | - | [2] |
| MHC6 | Morpholine-derived Halogenated Chalcone | - | 0.082 | - | - | [2] |
| MHC4 | Morpholine-derived Halogenated Chalcone | p-Fluoro substituent | 0.095 | - | - | [2] |
| Compound f2 | Fluorinated Chalcone | (2E)‐3‐(3‐fluorophenyl)‐1‐[4‐(morpholin‐4‐yl)phenyl]prop‐2‐en‐1‐one | 0.087 | - | 517.2 | |
| Compound C14 | Chalcone | - | 7.91 (MAO-A) | - | - | [2] |
| Compound C6 | Chalcone | - | 8.45 (MAO-A) | - | - | [2] |
| Methoxylated Chalcone | Methoxylated Chalcone | (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl] prop-2-en-1-one | - | 0.22 | >227 | [3] |
| Coumarins | ||||||
| Compound 4d | 3,4-dihydrocoumarin | - | 0.00037 | - | >270,270 | |
| Compound 7 | 3-Arylcoumarin | - | 0.00064 (vs Selegiline) | - | High | |
| Compound 21 | 3-Carboxamido-7-substituted coumarin | - | 0.0014 | - | - | [4] |
| Compound 3 | 7-substituted coumarin | - | 0.0021 | - | - | [5] |
| Coumarin Derivative | 7-substituted coumarin | Benzyloxy series | 0.0005-0.073 | - | Selective for MAO-B | [5] |
| Compound 8 | (coumarin-3-yl)carbamate | benzyl(coumarin-3-yl)carbamate | 0.045 | - | - | [6] |
| Phenyl-substituted coumarin | Phenyl-substituted coumarin | - | 0.57 | - | - | [4] |
Experimental Protocols
General Synthesis of Fluorinated Chalcones
Fluorinated chalcones are typically synthesized via a Claisen-Schmidt condensation reaction.[7]
Procedure:
-
An appropriately substituted acetophenone (1 equivalent) and a fluorinated benzaldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, commonly aqueous sodium hydroxide or potassium hydroxide, is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure fluorinated chalcone.
General Synthesis of Fluorinated Coumarins
The synthesis of fluorinated coumarins can be achieved through various methods, including the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. A common route involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst.
Procedure (Pechmann Condensation):
-
A fluorinated phenol (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1 equivalent) are mixed.
-
A strong acid catalyst, such as sulfuric acid or a Lewis acid, is added to the mixture.
-
The reaction mixture is heated, typically at temperatures ranging from 60 to 100 °C, for several hours.
-
After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude coumarin.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
In Vitro MAO-B Inhibition Assay (Fluorometric)
The inhibitory activity of the synthesized compounds against MAO-B is determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.[8][9][10]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or a similar H₂O₂-sensitive probe)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplates
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a working solution of recombinant human MAO-B in MAO-B Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
MAO-B Assay Buffer
-
Test compound solution or positive control
-
MAO-B enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Detection:
-
Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.
-
Add the detection cocktail to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflow for the in vitro fluorometric MAO-B inhibition assay.
Caption: Mechanism of MAO-B inhibition leading to increased neurotransmitter levels.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 5. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel (coumarin-3-yl)carbamates as selective MAO-B inhibitors: synthesis, in vitro and in vivo assays, theoretical evaluation of ADME properties and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a crucial aspect of laboratory safety and chemical management. Adherence to these procedures is vital to mitigate environmental impact and uphold workplace safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, a safety data sheet for a structurally similar compound, rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, indicates that compounds of this class may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.
Personal Protective Equipment (PPE) Summary
| Protective Gear | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas. | To prevent inhalation of vapors or dust.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3] The following is a general step-by-step protocol:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Storage:
-
Disposal:
-
Do not dispose of amine waste down the drain or in regular trash.[2] Amines can be harmful to aquatic life.[2]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][3]
-
For empty containers, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. After thorough cleaning and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[3]
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and reusing or recycling solvents where feasible.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
